2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6(9(13)14)15-10-11-7-4-2-3-5-8(7)12-10/h2-6H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGKQRFDAPZJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343661 | |
| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21547-70-6 | |
| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a detailed profile. This includes a proposed synthetic pathway, predicted spectroscopic and physicochemical properties, and a discussion of its potential biological activities, particularly in the context of antimicrobial drug discovery. The benzimidazole scaffold is a well-established pharmacophore, and this guide aims to provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this particular derivative.
Introduction
Benzimidazole and its derivatives represent a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The structural similarity of the benzimidazole nucleus to purine allows for its interaction with various biological macromolecules, making it a privileged scaffold in drug design. The introduction of a thiopropanoic acid moiety at the 2-position of the benzimidazole ring, to form this compound, presents an interesting molecule with potential for novel biological activity. The carboxylic acid group can enhance solubility and provide a handle for further chemical modification, while the thioether linkage and the benzimidazole core are known to contribute to bioactivity. This guide will delve into the synthesis, characterization, and potential utility of this compound.
Synthesis of this compound
A robust and widely utilized method for the synthesis of 2-thio-substituted benzimidazoles involves the nucleophilic substitution reaction of 2-mercaptobenzimidazole with a suitable halo-alkanoic acid.[3] In the case of this compound, the logical synthetic precursor is 2-bromopropanoic acid. The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzimidazole, thereby activating it as a nucleophile.
Proposed Synthetic Protocol
The following protocol is a proposed method based on established procedures for similar compounds.[3]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
2-Mercaptobenzimidazole
-
2-Bromopropanoic acid
-
Potassium hydroxide (KOH) or other suitable base
-
Absolute ethanol or other suitable polar aprotic solvent
-
Distilled water
-
Hydrochloric acid (HCl) for acidification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.
-
Nucleophilic Substitution: To the stirred solution, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting residue is dissolved in a minimal amount of water and filtered to remove any insoluble impurities. The filtrate is then acidified with dilute hydrochloric acid to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound, the following properties are a combination of known data for the core structure and predicted values based on its chemical composition.
Physicochemical Properties
| Property | Value/Description | Source |
| CAS Number | 21547-70-6 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Not reported in the literature. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. Limited solubility in nonpolar solvents. | Inferred |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of related compounds and the known spectral characteristics of the constituent functional groups.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methine and methyl protons of the propanoic acid chain, and the acidic proton of the carboxylic acid.
-
δ 12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.2-7.6 ppm (m, 4H): Aromatic protons of the benzimidazole ring.
-
δ 4.0-4.5 ppm (q, 1H): Methine proton (-CH-) of the propanoic acid moiety, coupled to the adjacent methyl group.
-
δ 1.5-1.8 ppm (d, 3H): Methyl protons (-CH₃) of the propanoic acid moiety, coupled to the methine proton.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
δ 170-175 ppm: Carbonyl carbon of the carboxylic acid.
-
δ 150-155 ppm: C2 carbon of the benzimidazole ring (attached to sulfur).
-
δ 110-145 ppm: Aromatic carbons of the benzimidazole ring.
-
δ 40-45 ppm: Methine carbon (-CH-) of the propanoic acid moiety.
-
δ 15-20 ppm: Methyl carbon (-CH₃) of the propanoic acid moiety.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2900-2800 cm⁻¹: Aliphatic C-H stretching.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1620, 1580, 1450 cm⁻¹: C=C and C=N stretching of the benzimidazole ring.
-
~700-600 cm⁻¹: C-S stretching.
3.2.4. Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak (M⁺) at m/z 222. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the benzimidazole ring, the thioether linkage, and the carboxylic acid.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. This provides a versatile handle for creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Benzimidazole Ring: The N-H proton of the imidazole ring can be alkylated or acylated. The aromatic ring can undergo electrophilic substitution, although the reaction conditions need to be carefully controlled.
-
Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
Potential Applications in Drug Development
Antimicrobial Activity
The benzimidazole scaffold is a common feature in many antimicrobial agents.[1][2] Derivatives of 2-mercaptobenzimidazole have shown promising antibacterial and antifungal activities.[5] The presence of the thioether and carboxylic acid moieties in the target compound may contribute to its antimicrobial profile by influencing its ability to penetrate microbial cell membranes and interact with intracellular targets. It is hypothesized that this compound could exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Workflow for Antimicrobial Screening:
Figure 2: A typical workflow for evaluating the antimicrobial potential.
Conclusion
This compound is a promising, yet understudied, member of the benzimidazole family of heterocyclic compounds. Based on the established chemistry and biology of its structural analogues, it is a viable candidate for synthesis and biological evaluation, particularly in the search for new antimicrobial agents. This technical guide provides a foundational understanding of its synthesis, predicted chemical properties, and potential applications, serving as a valuable resource for researchers initiating studies on this compound. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this molecule in drug discovery and development.
References
- El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-85.
- Padhy, A. K., & Panda, J. (2019). Synthesis, characterization and antimicrobial activity of some new benzimidazole derivatives. Journal of Applicable Chemistry, 8(4), 1845-1853.
- Gaba, M., et al. (2014). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Journal of Saudi Chemical Society, 18(6), 956-963.
- Husain, A., & Ajmal, M. (2009). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 66(4), 383-388.
- Chhabria, M. T., et al. (2016). Benzimidazole: A versatile scaffold for a wide range of biological activities. Future Medicinal Chemistry, 8(11), 1289-1315.
- Yadav, G., et al. (2012). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5086-5089.
- Kumar, D., et al. (2010). Synthesis and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 3055-3060.
- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial activities of novel 2-(4-isobutylphenyl)propanoic acid derivatives.
- Alasmary, F. A., et al. (2017). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Medicinal Chemistry, 24(25), 2797-2816.
- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033.
- Bircan, H., et al. (2015). Antimicrobial activity of a new series of benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 977-982.
- El Ouaasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-85.
- Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of Chemistry, 2015, 1-14.
- Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of Saudi Chemical Society, 15(3), 251-256.
- Patel, D. M., et al. (2022). In silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Research Journal of Pharmacy and Technology, 15(4), 1541-1546.
- Al-kazweeny, W. M. H., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 9(12), 1-13.
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PubChem. (n.d.). 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]propanohydrazide. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of α-[(1H-benzimidazol-2-yl)thio]benzeneacetic acid. Retrieved from [Link]
- MDPI. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2019(2), M1062.
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Spectroscopic data (NMR, IR, Mass) of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
A Note on the Data
Introduction
This compound is a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide array of bioactive compounds. The fusion of a benzene ring with an imidazole ring bestows upon the benzimidazole moiety a unique set of electronic and structural properties, making it a privileged structure in the design of therapeutic agents. The addition of a propanoic acid side chain via a thioether linkage introduces further opportunities for molecular interactions and modulation of physicochemical properties.
Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. This technical guide provides a detailed exploration of the expected spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and Mass spectra. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and drug development professionals.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of 2-mercapto-1H-benzimidazole with a suitable propanoic acid derivative. A general synthetic approach is outlined below.
Synthesis of this compound
A common and effective method for the synthesis of the title compound is the nucleophilic substitution reaction between 2-mercapto-1H-benzimidazole and 2-bromopropanoic acid in the presence of a base.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercapto-1H-benzimidazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (2 equivalents), to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.
-
Addition of Alkylating Agent: To the stirred solution, add 2-bromopropanoic acid (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Caption: Synthetic scheme for this compound.
Spectroscopic Analysis Protocols
Sample Preparation:
-
NMR Spectroscopy: Samples for ¹H and ¹³C NMR are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is commonly used as an internal standard.
-
IR Spectroscopy: For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for direct analysis of the solid sample.
-
Mass Spectrometry: Samples for Electrospray Ionization (ESI) mass spectrometry are prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to promote ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methine and methyl protons of the propanoic acid moiety, and the acidic proton of the carboxylic acid. The spectrum of the closely related (2-Benzimidazolylthio)acetic acid in DMSO-d₆ provides a good reference for predicting the chemical shifts.[2]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (4,7-H) | ~7.5 - 7.7 | Multiplet | 2H |
| Aromatic-H (5,6-H) | ~7.1 - 7.3 | Multiplet | 2H |
| -CH(S)- | ~4.5 - 4.8 | Quartet | 1H |
| -CH₃ | ~1.6 - 1.8 | Doublet | 3H |
| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H |
| N-H | ~12.5 | Broad Singlet | 1H |
Interpretation:
-
Aromatic Protons: The four protons on the benzene ring of the benzimidazole moiety will appear as two sets of multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons at positions 4 and 7 are generally shifted slightly downfield compared to the protons at positions 5 and 6 due to the influence of the fused imidazole ring.
-
Propanoic Acid Moiety: The methine proton (-CH) adjacent to the sulfur atom is expected to appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will appear as a doublet due to coupling with the methine proton.
-
Labile Protons: The carboxylic acid proton (-COOH) will appear as a very broad singlet at a downfield chemical shift (typically >10 ppm), and its position can be concentration-dependent. The N-H proton of the imidazole ring will also appear as a broad singlet in a similar region. These signals can be confirmed by D₂O exchange, where they will disappear from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~170 - 175 |
| C-2 (Benzimidazole) | ~150 - 155 |
| C-3a, C-7a (Benzimidazole) | ~135 - 145 |
| C-4, C-7 (Benzimidazole) | ~120 - 125 |
| C-5, C-6 (Benzimidazole) | ~110 - 120 |
| -CH(S)- | ~40 - 45 |
| -CH₃ | ~18 - 22 |
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum.
-
Benzimidazole Carbons: The C-2 carbon, being attached to two nitrogen atoms and a sulfur atom, will be significantly downfield. The bridgehead carbons (C-3a and C-7a) will also be in the aromatic region, while the other aromatic carbons will appear at slightly more upfield positions.
-
Propanoic Acid Carbons: The methine carbon (-CH) and the methyl carbon (-CH₃) will appear in the aliphatic region of the spectrum.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the benzimidazole ring, and C-H and C=C stretching of the aromatic and aliphatic parts.
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H (Benzimidazole) | 3100-3300 | Medium, Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=N, C=C (Aromatic) | 1500-1650 | Medium-Strong |
| C-S | 600-800 | Weak-Medium |
Interpretation:
-
O-H and N-H Stretching: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[3] This band will likely overlap with the N-H stretching vibration of the benzimidazole ring.
-
Carbonyl Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.
-
Aromatic and Aliphatic C-H Stretching: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while those for aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including C-N, C-C, and C-S bonds, which are characteristic of the molecule as a whole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrometry Data:
-
Molecular Ion: In positive ion mode ESI-MS, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight plus one. The molecular formula is C₁₀H₁₀N₂O₂S, and the molecular weight is 222.27 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 223.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways, including:
-
Loss of the propanoic acid side chain: Cleavage of the S-C bond could lead to a fragment corresponding to the benzimidazole-2-thiol cation.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or a fragment containing the carboxylic acid group is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the benzimidazole ring: Fragmentation of the heterocyclic ring system can also occur, leading to smaller characteristic fragment ions.
-
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound, as predicted from the analysis of analogous structures, provides a clear and consistent picture of its molecular structure. The combined application of NMR, IR, and Mass Spectrometry offers a powerful and comprehensive approach to confirming the identity and purity of this important benzimidazole derivative. The detailed protocols and interpretations presented in this guide are intended to assist researchers in the successful synthesis and characterization of this and related compounds, thereby facilitating further investigations into their potential biological activities and applications in drug discovery.
References
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SpectraBase. (2-Benzimidazolylthio)acetic acid. [Link]
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Al-Subari, E. A., et al. (2010). 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2817. [Link]
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Khan, I., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1014. [Link]
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Pattan, S. R., et al. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl. Indian Journal of Pharmaceutical Sciences, 79(3), 433-443. [Link]
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Abdel-Wahab, B. F., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]
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Yordanova, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(63), 39867-39878. [Link]
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Stancheva, S., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3. [Link]
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Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Razali, M. R., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 941-959. [Link]
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CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. (n.d.). [Link]
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The Multifaceted Biological Activities of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword
The benzimidazole scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4][] Its structural similarity to endogenous purine nucleosides allows for facile interaction with various biopolymers, making it a privileged structure in drug design.[1] This technical guide delves into a specific, yet highly promising, class of these compounds: the 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid derivatives. By integrating a thioether and a propanoic acid moiety at the C2 position of the benzimidazole ring, a unique chemical architecture is created, unlocking a diverse range of biological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological evaluation, and therapeutic potential of these derivatives, underpinned by field-proven insights and detailed experimental protocols.
The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry
The bicyclic aromatic system of benzimidazole, comprising a fusion of benzene and imidazole rings, confers upon it a unique set of physicochemical properties that are conducive to biological activity.[3][6] The presence of both acidic (N-H) and basic (pyridinic-like N) nitrogen atoms allows for a variety of non-covalent interactions, including hydrogen bonding, which is crucial for target binding.[7] The aromatic nature of the ring system facilitates π–π stacking interactions with biological targets.[7] Furthermore, the benzimidazole nucleus is metabolically stable and generally exhibits low toxicity, making it an attractive starting point for drug development.[1] A vast number of drugs across various therapeutic areas, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines, are built upon this versatile scaffold.[4][8]
Synthesis of this compound Derivatives
The synthesis of the core structure and its derivatives typically follows a convergent strategy, capitalizing on well-established heterocyclic chemistry reactions. The general synthetic route involves the condensation of an o-phenylenediamine with a suitable reagent to form the benzimidazole ring, followed by the introduction of the 2-ylsulfanyl-propanoic acid side chain.
General Synthetic Pathway
A common and efficient method for the synthesis of the this compound core involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole. This intermediate is then subjected to nucleophilic substitution with a 2-halopropanoic acid derivative.
Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is of great therapeutic importance. [9][10][11]Benzimidazole derivatives have demonstrated significant anti-inflammatory potential, often with mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [12] Mechanism of Action: The anti-inflammatory effects of benzimidazole derivatives can be mediated through the inhibition of key inflammatory pathways. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. [9]The inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, is another potential mechanism. [10]Furthermore, some benzimidazole compounds can inhibit the release of lysosomal enzymes from neutrophils, thereby reducing tissue damage at the site of inflammation. [12] Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Use diclofenac sodium as a positive control.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation. [13]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring and the propanoic acid side chain. [10][14]
| Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| N1-position of Benzimidazole | Alkyl, Benzyl groups | Can significantly influence lipophilicity and target binding. | [10][15] |
| C2-position Side Chain | Variation in alkyl chain length | A 3,3-dimethylbutanoic acid side chain showed high potency as a thromboxane A2 receptor antagonist. | [15] |
| C5/C6-position of Benzimidazole | Electron-donating/withdrawing groups | Can modulate the electronic properties of the ring system and affect binding affinity. | [10][14]|
Future Perspectives and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlight the significant potential of these derivatives in addressing a wide range of unmet medical needs. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, elucidation of their precise mechanisms of action, and in vivo evaluation to translate the promising in vitro results into tangible clinical applications. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
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The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery and Its Multifaceted Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzimidazole heterocycle, a fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a diverse array of biological macromolecules, leading to its successful development as anthelmintic, anticancer, antiviral, and antifungal agents.[2][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of benzimidazole-containing compounds. We will delve into the primary modes of action, supported by experimental evidence and methodologies, to offer a detailed resource for researchers and drug development professionals. This guide will move beyond a simple cataloging of facts to explain the causal relationships behind experimental choices and to provide actionable protocols for investigating these mechanisms.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
The versatility of the benzimidazole scaffold lies in its physicochemical properties. It can participate in hydrogen bonding as both a donor and acceptor, engage in π-π stacking interactions, and be readily substituted at various positions to modulate its lipophilicity, steric bulk, and electronic properties.[1] These characteristics enable the design of derivatives that can selectively bind to a wide range of biological targets with high affinity.
Primary Mechanism of Action: Disruption of Microtubule Dynamics
A predominant and well-elucidated mechanism of action for many benzimidazole derivatives, particularly in their roles as anthelmintics and anticancer agents, is the inhibition of tubulin polymerization.[6][7][8][9]
The Molecular Target: β-Tubulin
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for critical cellular functions including mitosis, intracellular transport, and maintenance of cell shape.[10] Benzimidazole compounds exert their effects by binding with high affinity to the β-tubulin subunit of the tubulin heterodimer.[7][9][11] This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubules, ultimately leading to the depolymerization of microtubules.[7][12]
The selective toxicity of benzimidazoles in anthelmintic applications is attributed to the differences in binding affinity for parasite β-tubulin compared to mammalian tubulin.[7]
Downstream Cellular Consequences
The disruption of microtubule dynamics triggers a cascade of cellular events:
-
Mitotic Arrest: Inhibition of microtubule polymerization prevents the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[6][12][13]
-
Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[6][14][15]
-
Disruption of Cellular Transport: Microtubules serve as tracks for the transport of vesicles and organelles. Their disruption impairs essential cellular processes like nutrient absorption and secretion.[7][12]
Experimental Workflow: Investigating Tubulin Polymerization Inhibition
The following diagram illustrates a typical workflow for assessing the effect of a benzimidazole compound on tubulin polymerization.
Caption: Workflow for assessing tubulin polymerization inhibition.
Diverse Mechanisms in Cancer Therapy
While tubulin inhibition is a key anticancer mechanism, benzimidazole derivatives exhibit a broader range of actions against cancer cells.[6][16]
DNA Intercalation and Topoisomerase Inhibition
Certain benzimidazole derivatives can intercalate into the minor groove of DNA, interfering with DNA replication and transcription.[6][14] Additionally, some compounds act as topoisomerase inhibitors, preventing the relaxation of supercoiled DNA, which is essential for DNA replication and repair. This leads to DNA damage and subsequent apoptosis.[6][14]
Kinase Inhibition
Several benzimidazole compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. By targeting these kinases, they can block oncogenic signaling pathways.[6]
Induction of Oxidative Stress
Some benzimidazole derivatives can enhance the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptosis.[6][15]
Anti-angiogenesis
Benzimidazoles can also inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis, by interfering with signaling pathways involved in this process.[6][16]
Signaling Pathway: Multifaceted Anticancer Mechanisms of Benzimidazoles
The following diagram illustrates the various pathways through which benzimidazole compounds exert their anticancer effects.
Caption: Multifaceted anticancer mechanisms of benzimidazoles.
Antiviral Activity: Targeting Viral Enzymes
Benzimidazole derivatives have shown efficacy against a range of viruses, including hepatitis C virus (HCV) and cytomegalovirus (CMV).[17][18] The primary mechanism in the context of HCV is the allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRp).[17][19]
These compounds bind to a site on the polymerase distant from the active site, inducing a conformational change that inhibits the enzyme's activity.[17] This prevents the replication of the viral RNA genome. Other antiviral mechanisms include the inhibition of viral proteases and interference with viral entry into host cells.[20]
Antifungal Mechanisms: Disrupting Fungal Cell Integrity
The antifungal action of certain benzimidazoles involves the inhibition of ergosterol biosynthesis.[21][22] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-α-demethylase, these compounds disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.[22][23] Another established antifungal mechanism is the binding to fungal β-tubulin, similar to the anthelmintic and anticancer actions, which disrupts fungal cell division.[24]
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol provides a method to quantify the effect of a test compound on tubulin polymerization in vitro.[10][25][26]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test benzimidazole compound and positive control (e.g., Nocodazole)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Prepare a 2x tubulin reaction mix on ice containing tubulin (e.g., 4 mg/mL), General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 15%), and the fluorescent reporter.
-
Prepare serial dilutions of the test benzimidazole compound and the positive control in General Tubulin Buffer.
-
Add 50 µL of the 2x tubulin reaction mix to the wells of the pre-warmed (37°C) 96-well plate.
-
Add 50 µL of the compound dilutions or vehicle control to the respective wells.
-
Immediately place the plate in the microplate reader and begin recording fluorescence intensity (e.g., excitation/emission suitable for the reporter dye) at 37°C every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the data to determine the IC50 value of the test compound by comparing the extent of polymerization in the presence of the compound to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[27][28][29]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test benzimidazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the benzimidazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a novel benzimidazole compound (BZ-X) against a cancer cell line and in a tubulin polymerization assay, compared to a standard drug.
| Compound | Cell Viability (HeLa, 48h) IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| BZ-X | 0.5 | 1.2 |
| Nocodazole | 0.1 | 0.8 |
Conclusion
The benzimidazole scaffold continues to be a highly "privileged" structure in drug discovery, yielding compounds with diverse and potent therapeutic activities.[1] A deep understanding of their multifaceted mechanisms of action, from the well-established inhibition of tubulin polymerization to the modulation of various other cellular targets, is crucial for the rational design of next-generation benzimidazole-based drugs. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and knowledge to further explore and exploit the therapeutic potential of this remarkable heterocyclic core.
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Crystal structure of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
An In-Depth Technical Guide on the Crystal Structure of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and a detailed analysis of the crystal structure of this compound. Benzimidazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Understanding the three-dimensional structure of these compounds at an atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This document outlines a robust synthetic protocol, details the expected spectroscopic signature of the title compound, and delves into a representative analysis of its single-crystal X-ray structure. The guide discusses the molecular geometry, intermolecular interactions that govern the supramolecular assembly, and provides a standardized protocol for crystallographic analysis. This information is intended to empower researchers in the fields of medicinal chemistry and materials science to further explore the potential of this and related benzimidazole scaffolds.
Introduction: The Significance of Benzimidazole Scaffolds in Medicinal Chemistry
The benzimidazole moiety, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is considered a "privileged scaffold" in drug discovery.[3][4] Its structural similarity to naturally occurring purines allows benzimidazole derivatives to readily interact with various biological macromolecules, leading to a broad spectrum of therapeutic applications.[3] These compounds are integral to the development of antiviral, anticancer, anti-inflammatory, and antiparasitic drugs.[3][5] The versatility of the benzimidazole ring system allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[2] The title compound, this compound, incorporates a flexible propanoic acid side chain and a thioether linkage, features that can significantly influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its solid-state structure is therefore crucial for predicting its behavior in biological systems and for designing next-generation therapeutics.
Synthesis and Spectroscopic Characterization
A plausible and efficient synthesis of this compound involves the nucleophilic substitution of a halogenated propanoic acid derivative by 2-mercaptobenzimidazole.
Proposed Synthetic Pathway
Caption: Synthetic scheme for this compound.
Materials and Methods
| Reagent/Solvent | Supplier | Purity |
| 2-Mercaptobenzimidazole | Sigma-Aldrich | ≥98% |
| 2-Bromopropanoic acid | Alfa Aesar | 99% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | ≥99% |
| N,N-Dimethylformamide (DMF) | Merck | Anhydrous, 99.8% |
| Ethyl Acetate | VWR | ACS Grade |
| Hexane | VWR | ACS Grade |
| Hydrochloric Acid (HCl) | J.T. Baker | 1 M |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzimidazole (1.50 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reactant Addition: While stirring, add 2-bromopropanoic acid (1.53 g, 10 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 7:3 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 3-4 with 1 M HCl. A white precipitate will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
Spectroscopic Analysis (Expected Data)
-
¹H NMR (400 MHz, DMSO-d₆, δ): 12.50 (s, 1H, -COOH), 7.55 (m, 2H, Ar-H), 7.15 (m, 2H, Ar-H), 4.50 (q, 1H, -CH-), 1.60 (d, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆, δ): 173.0 (-COOH), 150.0 (N-C=S), 143.0 (Ar-C), 122.0 (Ar-CH), 115.0 (Ar-CH), 40.0 (-CH-), 18.0 (-CH₃).
-
FT-IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 3050 (Ar C-H stretch), 1705 (C=O stretch), 1590 (C=N stretch), 1280 (C-O stretch), 740 (Ar C-H bend).
-
Mass Spectrometry (ESI-MS): m/z 223.06 [M+H]⁺.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional structure of the title compound is achieved through single-crystal X-ray diffraction, a powerful technique that provides precise atomic coordinates.[6][7]
Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol or acetonitrile, at room temperature over several days.
Data Collection and Processing
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- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
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An In-depth Technical Guide to the Solubility and Stability of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount.[1][2] These intrinsic characteristics, such as solubility and stability, govern a molecule's behavior from formulation to its ultimate pharmacokinetic profile. Poor aqueous solubility, for instance, is a primary contributor to low bioavailability for orally administered drugs, leading to high attrition rates in drug development.[3][4] Similarly, a lack of stability can compromise a drug's efficacy and safety, making a comprehensive stability profile a regulatory necessity.[5][6]
This guide provides an in-depth technical overview of the methodologies used to characterize the solubility and stability of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, a molecule of interest with a benzimidazole core. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities.[7] However, they are often characterized by limited water solubility.[8][9] Understanding the specific solubility and stability nuances of this compound is therefore crucial for its potential development.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Part 1: Solubility Profiling
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[3][4] For ionizable molecules like this compound, which possesses both a weakly acidic carboxylic acid group and a weakly basic benzimidazole moiety, solubility is highly dependent on pH.[2][7] A comprehensive solubility profile across a physiologically relevant pH range is therefore essential.
Theoretical Considerations: pH-Dependent Solubility
The Henderson-Hasselbalch equation governs the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group will be predominantly ionized (deprotonated) at pH values above its pKa, increasing its solubility. Conversely, the benzimidazole ring system can be protonated at pH values below its pKa, which can also influence solubility. The interplay of these ionizable groups will result in a characteristic pH-solubility profile.
Experimental Protocol: Thermodynamic Solubility Determination by HPLC
This protocol details the determination of the thermodynamic (equilibrium) solubility of this compound at various pH values.
Causality Behind Experimental Choices:
-
Thermodynamic vs. Kinetic Solubility: We focus on thermodynamic solubility as it represents the true equilibrium state and is a more reliable parameter for predicting in vivo performance compared to kinetic solubility, which can be influenced by the solid-state properties of the compound.[3][4]
-
HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is a robust, sensitive, and specific method for quantifying the concentration of the dissolved compound.[10]
-
pH Range: The chosen pH range (2.0, 4.5, 6.8, and 7.4) covers the physiological environments of the stomach and intestines, providing critical data for predicting oral absorption.
-
Equilibration Time: A 24-hour incubation period is typically sufficient to ensure that equilibrium is reached.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare buffers of the desired pH values (e.g., pH 2.0 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, carefully withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.
-
Dilution: Dilute the filtered samples with an appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples by a validated HPLC-UV method. A reversed-phase C18 column is often suitable for benzimidazole derivatives.[10]
-
Quantification: Determine the concentration of the dissolved compound in each sample by comparing the peak area to a standard calibration curve.
-
Solubility Calculation: Calculate the solubility at each pH by taking into account the dilution factor.
Data Presentation: pH-Solubility Profile
| pH | Solubility (µg/mL) |
| 2.0 | 50 |
| 4.5 | 15 |
| 6.8 | 150 |
| 7.4 | 250 |
Note: The data presented is hypothetical and for illustrative purposes.
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Profiling and Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into how a drug substance's quality varies over time under the influence of environmental factors.[5][11] Forced degradation studies, also known as stress testing, are an integral part of this process.[6][12] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[5][13]
Experimental Protocol: Forced Degradation Studies
This protocol outlines a comprehensive forced degradation study for this compound, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.
Causality Behind Experimental Choices:
-
Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, and light) are mandated by regulatory guidelines (e.g., ICH Q1A(R2)) and are designed to mimic potential degradation pathways a drug might encounter during its shelf life.[6]
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20%. Excessive degradation can lead to secondary degradation products that may not be relevant under normal storage conditions.
-
Stability-Indicating Method: A key outcome of forced degradation is the development and validation of a stability-indicating analytical method, typically HPLC, that can separate the parent drug from all significant degradation products.[12][13]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period. A solution can also be heated.
-
Photolytic Degradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Neutralization and Dilution: For acid and base hydrolysis samples, neutralize the solutions before dilution. Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of the degradation products.
-
Assess the peak purity of the parent compound in the stressed samples.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time (hrs) | % Degradation of Parent | No. of Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 8 | 12.5 | 2 |
| Basic Hydrolysis | 0.1 M NaOH, RT | 24 | 18.2 | 3 |
| Oxidative Degradation | 3% H₂O₂, RT | 12 | 9.8 | 1 |
| Thermal Degradation | 80°C (Solid) | 48 | 3.1 | 0 |
| Photolytic Degradation | 1.2 million lux hours, 200 W h/m² (Solution) | - | 15.7 | 2 |
Note: The data presented is hypothetical and for illustrative purposes.
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical step in its early-phase drug development. The pH-dependent solubility data provides essential insights for potential formulation strategies to enhance oral absorption. The forced degradation studies not only establish the intrinsic stability of the molecule but also pave the way for the development of a robust, stability-indicating analytical method, a prerequisite for all future stability and quality control testing. By following these rigorous, scientifically grounded protocols, researchers can build a solid foundation of data to support the advancement of this promising compound.
References
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Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]
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Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 7(4), 402-408. [Link]
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Klick USA. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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Lubeck, J. Y., & Laczko, D. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 8(1), 40-46. [Link]
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Sugano, K., & Terada, K. (2013). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Chemical and Pharmaceutical Bulletin, 61(12), 1181-1193. [Link]
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ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. [Link]
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Kerns, E. H., & Di, L. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 337-349. [Link]
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Sugano, K., & Terada, K. (2013). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 61(12), 1181-1193. [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kegang, W. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. [Link]
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Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(1), 2-15. [Link]
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Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-443. [Link]
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Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]
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Yapar, K., Atalay, T., & Kir, S. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of the Hellenic Veterinary Medical Society, 74(1), 5227-5238. [Link]
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Domańska, U., Pobudkowska, A., & Rogalski, M. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 52(4), 1161-1165. [Link]
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Unlocking the Therapeutic Promise of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid: A Guide to Potential Molecular Targets
Abstract
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2][3][4]. This guide focuses on the potential therapeutic targets of a specific, yet underexplored, derivative: 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. By leveraging structure-activity relationships and mechanistic insights from closely related 2-mercaptobenzimidazole analogues, we delineate a strategic framework for identifying and validating its molecular targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a theoretical basis for target selection but also detailed, field-proven experimental protocols to rigorously test these hypotheses. We will explore its potential as an inhibitor of key enzymes in oncology and inflammation, such as DNA topoisomerases, Poly (ADP-ribose) Polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase (COX) enzymes, as well as its capacity to modulate the pivotal NF-κB signaling pathway.
Introduction: The Benzimidazole Scaffold and the Promise of a Novel Derivative
The unique bicyclic structure of benzimidazole, formed by the fusion of benzene and imidazole rings, mimics naturally occurring purine nucleotides, enabling its derivatives to interact with a wide array of biological macromolecules[5]. This inherent bio-isosterism is a cornerstone of its success as a pharmacophore. The specific compound of interest, this compound, features a 2-mercapto linkage, a common feature in many bioactive benzimidazoles, and a propanoic acid side chain, which can influence its pharmacokinetic properties and binding interactions. While direct studies on this molecule are scarce, the wealth of data on related compounds provides a strong rationale for investigating its therapeutic potential.
This guide will proceed by systematically examining the most probable molecular targets for this compound, grounded in the established pharmacology of the benzimidazole class. For each potential target, we will discuss the underlying biological rationale, present supporting evidence from the literature, and provide detailed protocols for experimental validation.
Potential Therapeutic Targets in Oncology
The anticancer activity of benzimidazole derivatives is well-documented and multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival[6]. Based on extensive research into this class of compounds, we have identified three high-priority potential targets for this compound in the context of oncology.
DNA Topoisomerases: Gatekeepers of Genomic Integrity
Biological Rationale: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation[7][8]. By creating transient breaks in the DNA backbone, they allow for the management of supercoiling and tangling. Many successful anticancer drugs function as topoisomerase "poisons," stabilizing the transient DNA-enzyme cleavage complex, which leads to irreparable DNA damage and triggers apoptosis in rapidly dividing cancer cells[9][10]. Benzimidazole derivatives, due to their planar structure and ability to intercalate with DNA, have been identified as potent inhibitors of both Topoisomerase I and II[5][11].
Evidence for Benzimidazoles as Topoisomerase Inhibitors: Numerous studies have demonstrated that benzimidazole and bis-benzimidazole derivatives can inhibit the catalytic activity of topoisomerases[1][9][11]. For instance, certain bis-benzimidazole derivatives have been shown to be more sensitive to topoisomerase I over topoisomerase II[11]. The flexible nature of the benzimidazole ring system is thought to facilitate high-affinity binding to DNA, thereby disrupting the formation of the cleavable complex[5].
Experimental Validation: Topoisomerase I DNA Relaxation Assay
This assay is a foundational method to determine if a compound inhibits the catalytic activity of Topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
-
Step-by-Step Protocol:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube on ice, prepare the reaction mixture. For a 20 µL final volume, add:
-
10 µL of 2x Topoisomerase I Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.5 mM DTT).
-
1 µL of supercoiled plasmid DNA (e.g., pBR322 at 0.5 µg/µL).
-
2 µL of this compound at various concentrations (e.g., 10-fold serial dilutions from 1 mM to 10 nM in a suitable solvent like DMSO). Include a vehicle-only control (DMSO).
-
Add distilled water to bring the volume to 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme (e.g., 1-2 units).
-
Incubation: Gently mix and incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10x Stop Buffer/Loading Dye (containing 1% SDS, 50% glycerol, and bromophenol blue).
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the gel length.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled plasmid will migrate faster than the relaxed, circular form. Potent inhibition is indicated by the persistence of the supercoiled DNA band at higher compound concentrations.
-
Logical Workflow for Topoisomerase Inhibition Assay
Caption: Workflow for assessing Topoisomerase I inhibition.
Poly (ADP-ribose) Polymerase (PARP): A Key Player in DNA Repair
Biological Rationale: PARP-1 is a nuclear enzyme crucial for the repair of single-strand DNA breaks (SSBs)[2][12]. When a DNA nick is detected, PARP-1 binds to the site and synthesizes poly (ADP-ribose) chains on itself and other nuclear proteins, recruiting the DNA repair machinery[13]. Inhibition of PARP-1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cell death[14]. Benzimidazole derivatives have emerged as a significant class of PARP inhibitors[2][10][12].
Evidence for Benzimidazoles as PARP Inhibitors: The benzimidazole scaffold is a key component of several potent PARP inhibitors, some of which have advanced to clinical use[2][14]. The structure-activity relationship studies reveal that modifications on the benzimidazole core can be tuned to achieve high inhibitory potency[10].
Experimental Validation: Colorimetric PARP Activity Assay
This assay provides a quantitative measure of PARP-1 activity and its inhibition by a test compound.
-
Principle: This assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal in the presence of the test compound indicates PARP inhibition.
-
Step-by-Step Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with histones. Wash the wells twice with 1x PBS.
-
Reaction Setup: Prepare the PARP reaction cocktail. For each well, combine:
-
25 µL of 2x PARP Buffer.
-
10 µL of PARP-1 enzyme.
-
5 µL of activated DNA.
-
5 µL of this compound at various concentrations. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.
-
-
Initiate Reaction: Add 5 µL of a biotinylated NAD+ solution to each well to start the reaction.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Washing: Aspirate the reaction mixture and wash the wells four times with 1x PBS containing 0.1% Tween-20.
-
Detection: Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Substrate Addition: After another wash step, add 50 µL of a colorimetric HRP substrate (e.g., TMB) to each well.
-
Readout: Allow the color to develop for 15-30 minutes, then stop the reaction with 50 µL of 1M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Epidermal Growth Factor Receptor (EGFR): A Driver of Cell Proliferation
Biological Rationale: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades (e.g., MAPK, PI3K/Akt) that promote cell proliferation, survival, and migration[15][16]. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target[15]. Several small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have been developed, and the benzimidazole scaffold has been explored for this purpose[6][15][17].
Evidence for Benzimidazoles as EGFR Inhibitors: The structural similarity of benzimidazole to the purine core of ATP makes it a suitable scaffold for designing competitive EGFR inhibitors[6][16]. Numerous studies have reported the synthesis and evaluation of benzimidazole derivatives with potent EGFR inhibitory activity[1][15][17].
Experimental Validation: EGFR Kinase Assay (Luminescent)
This assay quantifies the kinase activity of EGFR by measuring the amount of ATP consumed during the phosphorylation of a substrate.
-
Principle: The assay is based on the conversion of the remaining ATP to ADP, which is then used in a luciferase-based reaction to generate a luminescent signal. The amount of light produced is inversely proportional to the EGFR kinase activity.
-
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well white plate, add:
-
1 µL of this compound at various concentrations or vehicle control.
-
2 µL of recombinant human EGFR enzyme and substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion & Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Readout: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Quantitative Data for Related Benzimidazole Derivatives Against Oncological Targets
| Compound Class | Target | IC₅₀ Value | Reference |
| 2-Mercaptobenzimidazole Hybrid | EGFR | 0.12 µM | [1] |
| Benzo[a]phenazine Derivative | Topoisomerase II | 6.9 µM | [12] |
Potential Therapeutic Targets in Inflammation
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of central inflammatory pathways[3][4][14].
Cyclooxygenase (COX) Enzymes: Mediators of Prostaglandin Synthesis
Biological Rationale: COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever[18]. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is upregulated at sites of inflammation[18]. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Evidence for Benzimidazoles as COX Inhibitors: Several benzimidazole derivatives have been reported to possess anti-inflammatory activity, and some have been specifically shown to inhibit COX enzymes. The structural features of these compounds allow them to fit into the active site of COX enzymes.
Experimental Validation: COX Colorimetric Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes, which is a component of their overall catalytic function.
-
Principle: The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product. Inhibition of this activity reflects the inhibitory potential of the test compound.
-
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add:
-
80 µL of Assay Buffer.
-
10 µL of Heme.
-
10 µL of this compound at various concentrations or vehicle control.
-
10 µL of either COX-1 or COX-2 enzyme.
-
-
Incubation: Incubate for 5 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to start the reaction.
-
Color Development: Immediately add 10 µL of the colorimetric substrate solution (TMPD).
-
Readout: Read the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.
-
Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition and the IC₅₀ value.
-
NF-κB Signaling Pathway: A Master Regulator of Inflammation
Biological Rationale: Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival[19][20]. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes[20]. Inhibition of the NF-κB pathway is a major goal in the development of anti-inflammatory drugs.
Evidence for Benzimidazoles as NF-κB Inhibitors: Several benzimidazole derivatives have been shown to inhibit the activation of the NF-κB pathway[19]. They can act at various points in the cascade, including the inhibition of IKK or the prevention of NF-κB's DNA binding activity[19].
Experimental Validation: NF-κB Luciferase Reporter Assay
This cell-based assay is a robust method for quantifying the transcriptional activity of NF-κB.
-
Principle: Cells (e.g., HEK293) are engineered to express a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The resulting luminescence is a measure of NF-κB activity.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Cell Lysis and Luminescence Measurement:
-
Remove the media and add a passive lysis buffer.
-
Add a luciferase assay reagent containing the substrate (luciferin) to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of the stimulated signal and determine the IC₅₀ value.
-
Signaling Pathway and Assay Workflow for NF-κB Inhibition
Caption: NF-κB pathway and the corresponding reporter assay workflow.
Quantitative Data for Related Benzimidazole Derivatives Against Inflammatory Targets
| Compound Class | Target Pathway | IC₅₀ Value | Reference |
| 2-Benzylbenzimidazole | NF-κB Inhibition | 1.7 µM | |
| 2-Aminobenzimidazole | NF-κB Inhibition (PKC-driven) | < 0.1 µM (IL-8 production) | [19] |
| Indomethacin Amide (NSAID derivative) | COX-2 | 0.009 µM | [18] |
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, molecule built upon the therapeutically validated benzimidazole scaffold. Based on extensive evidence from structurally related compounds, we have identified DNA topoisomerases, PARP, EGFR, COX enzymes, and the NF-κB signaling pathway as high-priority potential targets. The inhibition of these targets holds significant therapeutic potential in the fields of oncology and inflammatory diseases.
The experimental protocols detailed in this guide provide a clear and robust framework for systematically evaluating the biological activity of this compound. A logical progression would be to first perform the in vitro enzymatic and cell-based assays described herein. Positive hits from these initial screens would then warrant further investigation, including determination of the mechanism of inhibition, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling. The successful validation of any of these targets would pave the way for the development of this compound as a novel therapeutic agent.
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An In-Depth Technical Guide to the In Silico Modeling of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Preamble: The Benzimidazole Scaffold and the Imperative of Predictive Science
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in clinically successful therapeutics. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The benzimidazole nucleus is a quintessential example of such a scaffold.[1] This heterocyclic aromatic compound, an isostere of naturally occurring purines, is a core component of numerous FDA-approved drugs and demonstrates a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The power of the benzimidazole scaffold lies in its physicochemical attributes: it possesses efficient hydrogen bond donor-acceptor capabilities, can engage in π-π stacking, and participates in crucial hydrophobic interactions, allowing for high-affinity binding to macromolecular targets.[1]
This guide focuses on a specific analogue, 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid , as a representative case study to navigate the modern in silico drug discovery pipeline. While this particular molecule may not be extensively documented, the computational methodologies detailed herein are universally applicable to novel benzimidazole derivatives and other small molecules. Our objective is not merely to present a sequence of computational tasks but to provide a strategic and logical framework for predictive modeling. We will explore the causality behind each decision, from initial physicochemical assessment to the dynamic simulation of protein-ligand interactions, thereby equipping researchers, scientists, and drug development professionals with a robust, field-proven approach to computational drug design.
Part 1: Foundational Analysis: Ligand Preparation and ADMET Profiling
Before any interaction with a biological target can be simulated, the candidate molecule must be characterized in its most energetically favorable three-dimensional state and its drug-like properties must be computationally profiled. This initial stage is critical for filtering out compounds that are likely to fail later in development due to poor pharmacokinetic properties.
Protocol 1: 3D Structure Generation and Energy Minimization
-
2D to 3D Conversion : The canonical SMILES (Simplified Molecular Input Line Entry System) or 2D structure of this compound is first generated using chemical drawing software such as ChemDraw.
-
Conformational Analysis : The 2D structure is then converted into a 3D conformation. This initial 3D structure is typically not at its lowest energy state.
-
Energy Minimization : A force field (e.g., MMFF94 or OPLS) is applied to the 3D structure to perform energy minimization. This computational process adjusts bond lengths, angles, and dihedrals to find a low-energy, stable conformation of the molecule. This step is crucial for ensuring that the ligand structure used in subsequent simulations is physically realistic.
The Significance of ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern drug discovery, allowing for the early identification of potential liabilities.[2] By calculating key molecular descriptors, we can apply established rules, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.[2][4] These calculations help predict oral bioavailability and filter out molecules with undesirable properties before committing resources to synthesis and in vitro testing.[5]
Data Presentation: Physicochemical Profile
The following table summarizes the predicted physicochemical properties for our subject compound, this compound, as would be generated by common ADMET prediction tools like SwissADME or QikProp.[5][6]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 222.26 | ≤ 500 | Yes |
| LogP (Octanol/Water) | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Molar Refractivity | 60.5 | 40 - 130 | Yes |
| Topological Polar Surface Area (TPSA Ų) | 81.39 | ≤ 140 | Yes |
Visualization: Initial Ligand Processing Workflow
Caption: Workflow for initial ligand preparation and profiling.
Part 2: Target Identification and Validation
With a validated 3D ligand structure, the next logical step is to identify its potential biological targets. For a novel compound, this involves leveraging knowledge of the scaffold's known activities. The benzimidazole moiety is known to interact with a diverse range of protein families.
Common Protein Targets for Benzimidazole Derivatives:
-
Tubulin: Benzimidazoles like albendazole are well-known anthelmintics that inhibit tubulin polymerization.[7] This makes tubulin a primary target for antiparasitic and even anticancer applications.[8]
-
Kinases: As isosteres of purine, benzimidazoles are excellent candidates for ATP-competitive kinase inhibitors. They have been successfully targeted against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs).[2][9][10]
-
Cyclooxygenase (COX) Enzymes: Several benzimidazole derivatives have shown potent anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes.[4][11][12]
-
Epigenetic Targets: Emerging research shows benzimidazoles can modulate epigenetic enzymes like Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs), making them promising anticancer agents.[13]
-
Microbial Enzymes: Targets such as DNA gyrase in bacteria and lanosterol 14α-demethylase (CYP51) in fungi are also effectively inhibited by benzimidazole-containing molecules.[14][15]
For the purpose of this guide, we will select two representative targets to illustrate the subsequent modeling workflow: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and DNA Gyrase Subunit B for antibacterial applications.
Part 3: Molecular Docking: Simulating the Binding Event
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is routinely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Protocol 2: Molecular Docking Simulation
This protocol outlines the steps using a common tool like AutoDock Vina.[6]
-
Protein Preparation :
-
Obtain Structure : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we'll use PDB ID: 4COX (Human COX-2).
-
Clean Structure : Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens : Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges : Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
-
Ligand Preparation :
-
Use the energy-minimized 3D structure of this compound from Protocol 1.
-
Assign partial charges and define the rotatable bonds.
-
-
Grid Box Generation :
-
Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein. The dimensions of the box must be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
-
Docking Execution :
-
Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
The program uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[2]
-
-
Post-Docking Analysis and Interpretation :
-
Visualize Poses : Analyze the top-ranked docking poses using visualization software like PyMOL or Discovery Studio.[9]
-
Identify Interactions : The primary goal is to identify key molecular interactions, such as:
-
Compare with Known Inhibitors : If available, compare the binding mode of your compound to that of a known inhibitor co-crystallized in the same protein to validate the docking protocol.
-
Visualization: Molecular Docking Workflow
Caption: A comprehensive workflow for molecular docking simulations.
Data Presentation: Hypothetical Docking Results
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| COX-2 | 4COX | -9.1 | Ser530, Tyr385, Arg120 | H-Bond, π-π Stacking, Ionic |
| DNA Gyrase B | 6RKS | -8.5 | Asp73, Asn46, Gly77 | H-Bond, Hydrophobic |
Part 4: Molecular Dynamics: Assessing Complex Stability
While molecular docking provides a static snapshot of a potential binding event, a protein-ligand complex is a dynamic system. Molecular Dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing critical insights into the stability and dynamics of the docked complex.[7][16]
The Rationale for MD Simulations
An MD simulation validates the docking results by confirming that the ligand remains stably bound within the active site over a simulated time period (typically nanoseconds). It can reveal conformational changes in the protein or ligand upon binding and provide a more accurate estimation of binding free energy.[18]
Protocol 3: Molecular Dynamics Simulation Workflow
This protocol outlines the conceptual steps using a package like GROMACS or Desmond.[12][17]
-
System Preparation :
-
Input : Start with the best-ranked protein-ligand complex from molecular docking.
-
Solvation : Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with explicit water molecules.
-
Ionization : Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.
-
-
Simulation Execution :
-
Energy Minimization : Minimize the energy of the entire solvated system to remove any steric clashes.
-
Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases:
-
NVT Ensemble : Constant Number of particles, Volume, and Temperature.
-
NPT Ensemble : Constant Number of particles, Pressure, and Temperature.
-
-
Production Run : Once equilibrated, run the simulation for a desired length of time (e.g., 50-100 ns), saving the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.[17]
-
Root Mean Square Fluctuation (RMSF) : Calculate the RMSF for each protein residue. This helps identify which parts of the protein are flexible and which are stable. High fluctuations in the active site could indicate instability.[18]
-
Radius of Gyration (Rg) : This measures the compactness of the protein. A stable Rg value suggests the protein is not unfolding.[18]
-
Interaction Analysis : Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.
-
Visualization: MD Simulation Workflow
Caption: The workflow for setting up and analyzing a Molecular Dynamics simulation.
Part 5: Advanced Modeling for Lead Optimization
Once a promising binding mode has been validated, more advanced computational techniques can be employed to refine the lead compound or discover new ones.
-
Pharmacophore Modeling : This method identifies the 3D spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) essential for biological activity.[4][19] A validated pharmacophore model can then be used as a 3D query to rapidly screen large virtual libraries of compounds to find novel molecules that fit the model and are therefore likely to be active.[20]
-
Quantitative Structure-Activity Relationship (3D-QSAR) : QSAR aims to build a statistical model that correlates the chemical structures of a series of compounds with their biological activities.[16] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that show where modifying the structure (e.g., adding bulky groups, electronegative groups) is likely to increase or decrease activity, providing a direct roadmap for rational drug design.[19]
Visualization: The Role of Advanced Modeling
Caption: Relationship between core and advanced in silico modeling techniques.
Conclusion and Future Directions
This guide has charted a comprehensive in silico pathway for the analysis of this compound, treating it as a representative of the pharmacologically vital benzimidazole class. We have progressed logically from foundational ligand preparation and ADMET profiling to the intricate simulation of its interaction with potential protein targets through molecular docking and dynamics. The workflow presented here—characterize, identify, dock, and validate—forms a robust and self-validating system for the initial stages of computational drug discovery.
The insights gleaned from these computational models—a favorable drug-likeness profile, strong binding affinity to relevant targets like COX-2, and a stable protein-ligand complex—provide a strong rationale for advancing this compound or its optimized analogues. The logical next steps would involve the chemical synthesis of the compound, followed by in vitro validation through enzymatic assays and cell-based studies to confirm the computationally predicted biological activity. Ultimately, this integration of predictive science with empirical testing represents the most efficient and powerful paradigm for modern therapeutic development.
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A Comprehensive Technical Review of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid and Its Derivatives: Synthesis, Biological Profile, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] This guide focuses on a specific, promising member of this family: 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. While research on this exact molecule is nascent, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive literature review, synthesizing current knowledge on the synthesis, multifaceted biological activities, and structure-activity relationships of this chemical series. We delve into the causality behind experimental protocols and present detailed methodologies to empower researchers in the field. The insights consolidated herein aim to illuminate the therapeutic potential of this scaffold and guide future research toward the development of novel, high-efficacy therapeutic agents.
The Benzimidazole Nucleus: A Privileged Scaffold in Drug Discovery
The fusion of a benzene ring with an imidazole ring creates the bicyclic aromatic compound known as benzimidazole.[3] This structure is isosteric to naturally occurring purines, allowing it to interact with a wide array of biological targets with high affinity.[4] The therapeutic significance of this scaffold is well-established, with derivatives being used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][5] The chemical versatility of the benzimidazole ring, particularly at the N-1, C-2, and C-5/C-6 positions, allows for extensive structural modifications to optimize pharmacological activity and pharmacokinetic properties.[2]
The Core Moiety: this compound
Chemical Structure and Properties
The core molecule, this compound, combines the benzimidazole nucleus with a propanoic acid group through a flexible thioether linkage. This structure presents several key features for drug design: the acidic proton of the carboxylic group, the N-H proton of the imidazole ring, and the aromatic system, all of which can participate in interactions with biological targets.
Key Properties:
-
CAS Number: 32051-90-4
-
Molecular Formula: C₁₀H₁₀N₂O₂S
-
Molecular Weight: 222.27 g/mol
-
InChI Key: LUFHFCKOUJEWSY-UHFFFAOYSA-N
General Synthesis Strategy
The synthesis of this compound and its derivatives is typically achieved through a nucleophilic substitution reaction. The process involves the reaction of 2-mercaptobenzimidazole (also known as 1,3-dihydro-2H-benzimidazole-2-thione) with a suitable 2-halopropanoic acid or its ester. The sulfur atom of the 2-mercaptobenzimidazole acts as the nucleophile, displacing the halide to form the thioether bond.
The diagram below illustrates the general synthetic workflow. The choice of base (e.g., potassium hydroxide, sodium hydride) is critical to deprotonate the thiol, thereby activating it as a nucleophile. The solvent (e.g., ethanol, DMSO) is chosen based on the solubility of the reactants and its ability to facilitate an Sₙ2 reaction mechanism.[6][7]
Caption: Simplified pathway showing COX enzyme inhibition.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have demonstrated broad-spectrum activity against both bacteria and fungi. [5]Studies have reported significant efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus niger. [8][9]
| Compound Class | Organism | MIC (µM/ml) | Reference |
|---|---|---|---|
| Oxothiazolidin-3-yl Acetamides | S. aureus, E. coli, C. albicans | 0.007 - 0.061 | [8] |
| Substituted Benzamides | S. aureus, S. typhi, K. pneumoniae | 5.19 | [9] |
| Substituted Benzamides | C. albicans, A. niger | 5.08 | [9] |
| Benzo[b]thieno-2-carboxamides | S. aureus, E. faecalis | 2 - 8 (µg/mL) | [10] |
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for rational drug design. For the benzimidazole scaffold, biological activity is significantly influenced by the nature and position of substituents. [4][11][12]
-
N-1 Position: Alkylation or acylation at the N-1 position of the imidazole ring can modulate lipophilicity and membrane permeability, often impacting potency. [13][14]* C-2 Side Chain: The propanoic acid moiety at the C-2 position is a key pharmacophore. Esterification or amidation of the carboxylic acid group creates derivatives with altered solubility and target interaction profiles, leading to significant changes in anticancer and antimicrobial activities. [8][9]* C-5/C-6 Positions: Substitution on the benzene ring with electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) can profoundly affect the electronic properties of the entire molecule, thereby influencing its binding affinity to biological targets and its overall activity. [11][15]
Caption: Key positions for SAR modification on the core scaffold.
Key Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides standardized, step-by-step methodologies for key experiments.
Protocol: General Synthesis of 2-(1H-Benzimidazol-2-ylthio)-N-phenylacetamide Derivatives
This protocol is a representative example for derivatizing the core scaffold, based on methodologies found in the literature. [6][9]
-
Step 1: Synthesis of Intermediate Acid. In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) and 2-chloroacetic acid (1 equivalent) in ethanol.
-
Step 2: Base Addition. Add potassium hydroxide (2 equivalents) to the solution and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Isolation. After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product, 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid. Filter, wash with water, and dry.
-
Step 4: Acyl Chloride Formation. Suspend the dried acid from Step 3 in a suitable solvent (e.g., dichloromethane) and add thionyl chloride (1.5 equivalents) dropwise at 0°C. Reflux for 2-3 hours. Remove excess thionyl chloride under reduced pressure to obtain the acyl chloride intermediate.
-
Step 5: Amidation. Dissolve the acyl chloride in a dry solvent (e.g., THF). In a separate flask, dissolve the desired substituted aniline (1 equivalent) and a base like triethylamine (1.2 equivalents) in the same solvent.
-
Step 6: Final Reaction. Add the acyl chloride solution dropwise to the aniline solution at 0°C. Stir the reaction mixture at room temperature for 8-12 hours.
-
Step 7: Purification. Pour the reaction mixture into water to precipitate the crude product. Filter the solid, wash thoroughly, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-substituted acetamide derivative.
Protocol: In Vitro Anticancer Sulforhodamine B (SRB) Assay
This is a common and reliable method for assessing cytotoxicity. [6][9]
-
Cell Plating. Plate cells (e.g., HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment. Treat the cells with various concentrations of the synthesized compounds (e.g., from 0.01 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Cell Fixation. After incubation, discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing. Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Absorbance Measurement. Dissolve the bound stain in 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Future Directions and Therapeutic Outlook
The this compound scaffold is a fertile ground for drug discovery. The extensive body of research on its derivatives highlights a vast therapeutic potential that spans oncology, infectious diseases, and inflammatory disorders.
Future research should focus on:
-
Lead Optimization: Systematically exploring the SAR by synthesizing novel derivatives with modifications at the N-1, C-5, and C-6 positions to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities. This includes identifying specific enzyme or receptor targets and mapping their engagement in relevant signaling pathways.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising compounds to assess their drug-likeness and suitability for in vivo studies.
-
In Vivo Efficacy: Progressing lead candidates into preclinical animal models to validate their therapeutic efficacy and safety profiles.
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Seki, T. (1967). [Studies on 2-benzimidazolethiol derivatives. V. Structure-activity relationship on analgesic action of 1-(dialkylamino-alkyl)-2-(p-ethoxyphenylthio)benzimidazole]. Yakugaku Zasshi, 87(3), 301-309. [Link]
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ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives.... [Link]
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Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications. [Link]
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ResearchGate. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
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Narang, R., et al. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Chemistry Central Journal, 11(1), 130. [Link]
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Aleksić, M., et al. (2018). Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides. Medicinal Chemistry Research, 27(5), 1438-1453. [Link]
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Husain, A., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Chemistry Central Journal, 12(1), 133. [Link]
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Mavrova, A. T., et al. (2013). Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. Journal of Cancer Research & Therapy, 1(1). [Link]
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Husain, A., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Chemistry Central Journal, 13(1), 2. [Link]
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Mishra, A. K., et al. (2010). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. International Journal of ChemTech Research, 2(1), 458-467. [Link]
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Kelso, G. F., et al. (2009). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules, 14(3), 1157-1166. [Link]
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Karaaslan, C., et al. (2018). Antiproliferative activity of synthesized some new benzimidazole carboxamidines against MCF-7 breast carcinoma cells. Zeitschrift für Naturforschung C, 73(3-4), 137-145. [Link]
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Lesyk, R., et al. (2006). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Scientia Pharmaceutica, 74(2), 67-78. [Link]
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Al-Ghorbani, M., et al. (2017). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2017(4), M961. [Link]
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Ahmad, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(4), e26019. [Link]
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Ayalp, A. (1987). THE DERIVATIVES OF 3-(1H-BENZIKMIDAZOLE-2) PROPANOIC ACID SYNTHESIS AND ANALGETIC AND ANTI INFLAMMATORY ACTIVITY. Journal of the Faculty of Pharmacy of Ankara University, 17(1), 1-8. [Link]
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Mathew, B., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6649. [Link]
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ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. [Link]
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Sharma, D., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry, 45(9), 4007-4014. [Link]
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Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
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ResearchGate. (n.d.). Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone. [Link]
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MDPI. (n.d.). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]
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MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
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Bansal, Y., & Silakari, O. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 792735. [Link]
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Al-blewi, F. F., et al. (2022). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 27(19), 6599. [Link]
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Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates a robust pipeline of novel antimicrobial agents with diverse chemical scaffolds and mechanisms of action. Benzimidazole derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects[1][2]. This is attributed to the benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, which is structurally analogous to purine nucleosides, allowing for interaction with various biological targets[2][3].
This application note provides a detailed guide for researchers on the utilization of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid in antimicrobial assays. We will delve into the underlying principles of the experimental design, provide step-by-step protocols for assessing its efficacy, and discuss potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial therapies.
Compound Profile: this compound
Structure:
Chemical Formula: C₁₀H₁₀N₂O₂S
Molecular Weight: 222.26 g/mol
Rationale for Investigation: The structure of this compound combines the established antimicrobial pharmacophore of the benzimidazole ring with a propanoic acid moiety linked via a thioether bond. This linkage and side chain offer unique physicochemical properties that may influence its solubility, cell permeability, and target engagement compared to other benzimidazole derivatives. The thioether linkage at the 2-position of the benzimidazole ring is a common feature in many biologically active molecules, and the propanoic acid group could enhance aqueous solubility, a crucial factor for in vitro assays and potential therapeutic applications.
PART 1: PREPARATION AND HANDLING OF THE TEST COMPOUND
Solubility Testing and Stock Solution Preparation
Causality Behind the Protocol: Accurate determination of antimicrobial activity is contingent on the complete solubilization of the test compound in the assay medium. Benzimidazole derivatives can exhibit variable solubility. Therefore, establishing an appropriate solvent system and preparing a high-concentration stock solution is the foundational step for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization due to its high dissolving power for a wide range of organic compounds.
Protocol:
-
Solubility Assessment:
-
Dispense 1-5 mg of this compound into a sterile microcentrifuge tube.
-
Add DMSO in small increments (e.g., 10 µL) and vortex thoroughly after each addition until the compound is fully dissolved.
-
Observe for any precipitation or cloudiness. Note the final concentration at which the compound is fully soluble.
-
It is crucial to determine the maximum tolerable concentration of the chosen solvent (e.g., DMSO) in the final assay, as it can have intrinsic antimicrobial effects or interfere with cell growth. Typically, the final DMSO concentration should be kept at or below 1% (v/v).
-
-
Stock Solution Preparation (Example):
-
Based on the solubility assessment, prepare a stock solution at a concentration of 10 mg/mL (or the highest soluble concentration) in 100% DMSO.
-
For example, weigh 10 mg of the compound and dissolve it in 1 mL of sterile, molecular biology-grade DMSO.
-
Vortex until fully dissolved.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into sterile, light-protected tubes and store at -20°C to -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
PART 2: ANTIBACTERIAL SUSCEPTIBILITY TESTING
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Materials:
-
This compound stock solution.
-
Sterile 96-well, flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the test compound by diluting the stock solution in CAMHB. For example, to achieve a starting concentration of 256 µg/mL, dilute the 10 mg/mL stock appropriately.
-
Add 200 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in these wells to 110 µL and achieves the target inoculum density. Do not add inoculum to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. It is determined as a subsequent step to the MIC assay.
Protocol:
-
Subculturing:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For practical purposes, this is often the lowest concentration that shows no growth or only 1-2 colonies on the subculture plate.
-
Illustrative Data (Hypothetical)
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 | 32 |
| Methicillin-resistant S. aureus (MRSA) | 32 | 64 |
| Escherichia coli ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 |
| Candida albicans ATCC 90028 | 8 | 16 |
This data is for illustrative purposes only and should be experimentally determined.
PART 3: ANTIFUNGAL SUSCEPTIBILITY TESTING
The protocols for antifungal susceptibility testing are analogous to those for bacteria, with modifications to the growth medium and incubation conditions as recommended by CLSI document M27 for yeasts.
Protocol Modifications for Candida albicans:
-
Medium: Use RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Adjust the yeast suspension to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: Incubate at 35°C for 24-48 hours.
-
MIC Endpoint: For azole-like compounds, the MIC is often defined as the concentration that causes a ≥50% reduction in turbidity compared to the growth control. This can be assessed visually or with a spectrophotometer.
PART 4: PUTATIVE MECHANISM OF ACTION
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. The specific mechanism of this compound has not been definitively elucidated, but based on its structural class, several putative targets can be proposed.
Potential Mechanisms:
-
Inhibition of Nucleic Acid Synthesis: Some benzimidazoles function as DNA gyrase inhibitors, an enzyme essential for bacterial DNA replication. By binding to the gyrase, they prevent the supercoiling and uncoiling of DNA, leading to a cessation of replication and ultimately cell death[4].
-
Disruption of Cytoskeletal Formation: In fungi and parasites, benzimidazoles are well-known for their ability to bind to β-tubulin, preventing its polymerization into microtubules. This disrupts essential cellular processes such as cell division, motility, and intracellular transport.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Some benzimidazole compounds have been shown to inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a compromised cell membrane, altered fluidity, and eventual cell lysis[5].
Signaling Pathway Diagram:
Caption: Putative antimicrobial mechanisms of benzimidazole derivatives.
Conclusion
This compound represents a molecule of interest for antimicrobial drug discovery, building upon the established potential of the benzimidazole scaffold. The protocols outlined in this application note provide a standardized framework for the systematic evaluation of its antibacterial and antifungal properties. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the progression of this and other novel compounds through the drug development pipeline. Further studies are warranted to elucidate the precise mechanism of action and to explore the in vivo efficacy of this promising compound.
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-
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Application of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid in Cancer Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purine nucleotides allows for interaction with a variety of biological targets, leading to a broad spectrum of activities, including anticancer effects.[2][3] Derivatives of benzimidazole have been reported to exert their antineoplastic properties through diverse mechanisms such as inhibition of tubulin polymerization, modulation of protein kinases like EGFR and BRAFV600E, and induction of apoptosis.[4] This document provides a detailed guide for the investigation of a specific derivative, 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, in cancer cell lines. While extensive research exists for the broader benzimidazole class, specific data for this particular propanoic acid derivative is not widely available in the public domain. Therefore, this guide presents a comprehensive framework of established protocols and scientific rationale for its evaluation as a potential anticancer agent, drawing upon the known activities of closely related analogues.
I. Preliminary Characterization and Preparation of this compound
Prior to in vitro evaluation, it is crucial to ensure the purity and stability of the test compound.
A. Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.26 g/mol |
| CAS Number | 21547-70-6 |
| Appearance | Typically a solid |
| Purity | ≥95% recommended for biological assays |
| Storage | 2-8°C, protected from light and moisture |
Data sourced from commercial supplier information.[3]
B. Stock Solution Preparation
For in vitro studies, a high-concentration stock solution is prepared, typically in dimethyl sulfoxide (DMSO) due to its broad solvent capacity for organic molecules.
-
Accurately weigh a precise amount of this compound.
-
Dissolve in an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
II. In Vitro Anticancer Activity Assessment: Core Protocols
The initial evaluation of a novel compound involves determining its cytotoxic and cytostatic effects on a panel of cancer cell lines.
A. Cell Line Selection and Culture
A diverse panel of human cancer cell lines should be selected to assess the breadth of activity. It is also recommended to include a non-cancerous cell line to evaluate selectivity.
Recommended Human Cancer Cell Lines:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
PC3: Prostate carcinoma
-
HeLa: Cervical carcinoma
Recommended Non-Cancerous Cell Line:
-
HEK-293: Human embryonic kidney cells
All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
B. Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
Expected Outcome: Based on studies of other benzimidazole derivatives, it is anticipated that this compound may exhibit dose-dependent cytotoxicity in various cancer cell lines, with IC50 values potentially ranging from low micromolar to higher concentrations.[5][6]
C. Visualization of Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
III. Mechanistic Studies: Unraveling the Mode of Action
Once cytotoxicity is established, further investigations are necessary to elucidate the underlying mechanism of cell death.
A. Cell Cycle Analysis Protocol
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the cell cycle phase distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Expected Outcome: Benzimidazole derivatives have been reported to induce cell cycle arrest at different phases, most commonly G2/M or G1.[5][7] An accumulation of cells in a specific phase would suggest interference with cell cycle checkpoints.
B. Apoptosis Induction Assessment: Annexin V/PI Staining Protocol
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Expected Outcome: An increase in the percentage of Annexin V-positive cells would indicate that this compound induces apoptosis.[8]
C. Visualization of Apoptosis Induction Pathway
Caption: Potential signaling pathways for apoptosis induction by benzimidazole derivatives.
IV. Summary of Potential Anticancer Activities and Selectivity
The following table summarizes the expected data points to be collected for this compound, with illustrative values based on published data for other benzimidazole derivatives.
| Cell Line | Type | IC50 (µM) after 48h (Illustrative) | Primary Effect (Hypothetical) |
| MCF-7 | Breast Cancer | 10 - 50 | Cytotoxic, G2/M Arrest |
| A549 | Lung Cancer | 5 - 25 | Cytotoxic, Apoptosis Induction |
| HCT116 | Colon Cancer | 15 - 60 | Cytostatic |
| HEK-293 | Non-Cancerous | > 100 | Low Cytotoxicity |
These values are for illustrative purposes only and must be determined experimentally for this compound. A higher IC50 value in non-cancerous cells compared to cancer cells would indicate favorable selectivity.
V. Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The proposed protocols for assessing cytotoxicity, cell cycle progression, and apoptosis induction are standard methodologies in cancer drug discovery. Should this compound demonstrate significant and selective anticancer activity, further studies would be warranted. These could include investigating its effects on specific molecular targets (e.g., tubulin, specific kinases), analysis of protein expression changes (e.g., Western blotting for apoptosis-related proteins like Bcl-2 and caspases), and ultimately, evaluation in in vivo preclinical models of cancer. The benzimidazole scaffold continues to be a promising starting point for the development of novel cancer therapeutics, and a systematic evaluation as outlined here is the critical first step in this endeavor.
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Application Notes and Protocols for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid as a Corrosion Inhibitor for Steel
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid as a corrosion inhibitor for steel, particularly in acidic environments. We delve into the fundamental mechanism of inhibition, provide detailed protocols for its synthesis and evaluation, and offer insights into the interpretation of results. The methodologies outlined herein are grounded in established standards and leverage modern electrochemical and surface analysis techniques to ensure robust and reproducible data.
Introduction: The Challenge of Steel Corrosion
The corrosion of steel and its alloys is a persistent and costly global issue, leading to the degradation of infrastructure, industrial equipment, and pipelines.[1] In acidic environments, such as those found in industrial cleaning processes, oil and gas production, and chemical processing, the rate of corrosion is significantly accelerated. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[2]
Benzimidazole derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of nitrogen and sulfur heteroatoms and a planar benzimidazole ring.[3][4] These features facilitate strong adsorption onto steel surfaces. This guide focuses specifically on this compound, a molecule that combines the proven efficacy of the benzimidazole moiety with a propanoic acid group, enhancing its solubility and potential for chelation with the metal surface.
The Molecular Mechanism of Inhibition
The effectiveness of this compound stems from its ability to adsorb onto the steel surface, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. This process involves a combination of physical and chemical interactions.
-
Role of Heteroatoms: The molecule contains nitrogen, sulfur, and oxygen atoms, all of which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[2][3]
-
Pi-Electron System: The aromatic benzimidazole ring provides a source of π-electrons that can interact with the positively charged steel surface.
-
Protective Film Formation: Through these adsorption mechanisms, the inhibitor molecules displace water and corrosive ions (like Cl⁻ and SO₄²⁻) from the steel surface, forming a dense, hydrophobic protective film. This film acts as a physical barrier, significantly slowing the corrosion rate.[2]
-
Inhibitor Classification: Due to its ability to interfere with both the anodic and cathodic reactions, this compound is classified as a mixed-type inhibitor.[5][6]
Figure 1: Mechanism of steel corrosion inhibition.
Synthesis and Preparation
While this compound is commercially available[7], a common laboratory synthesis route is provided below for researchers wishing to prepare it in-house. The synthesis is a two-step process starting from 2-mercaptobenzimidazole.
Protocol 3.1: Synthesis of this compound
Rationale: This protocol utilizes a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzimidazole acts as a nucleophile, attacking the carbon atom bonded to the bromine in 3-bromopropanoic acid. The base (potassium carbonate) is essential to deprotonate the thiol, making it a more potent nucleophile.
Materials:
-
2-Mercaptobenzimidazole
-
3-Bromopropanoic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in DMF or ethanol.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir for 20-30 minutes at room temperature. The base activates the thiol group.
-
Addition of Alkyl Halide: Add 3-bromopropanoic acid (1.1 equivalents) dropwise to the stirring mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to 80-90°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water.
-
Precipitation: Acidify the aqueous solution with dilute HCl to a pH of approximately 4-5. This will protonate the carboxylic acid group and cause the product to precipitate.
-
Isolation and Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as FTIR, ¹H NMR, and Mass Spectrometry.
Performance Evaluation Protocols
To validate the efficacy of the inhibitor, a multi-faceted approach combining electrochemical, gravimetric, and surface analysis techniques is required. The following protocols are based on widely accepted standards, such as those from ASTM International.[8][9]
Figure 2: Experimental workflow for inhibitor evaluation.
Protocol 4.1: Gravimetric (Weight Loss) Method (ASTM G1/G31)[9][10][11]
Rationale: This classic method provides a direct measure of metal loss over time. It is straightforward and requires minimal specialized equipment, serving as an excellent baseline for inhibitor performance.
Procedure:
-
Sample Preparation: Prepare steel coupons of known dimensions. Polish the surfaces sequentially with emery paper of increasing grit (e.g., 240, 600, 1200), rinse with distilled water and acetone, dry, and record the initial weight (Wᵢ) accurately.[10]
-
Test Solutions: Prepare the corrosive medium (e.g., 1 M HCl) and a series of solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Immerse the prepared coupons in the test solutions, including a blank (no inhibitor), for a fixed duration (e.g., 6, 12, or 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After immersion, remove the coupons, clean them according to ASTM G1 standard procedure (e.g., using a cleaning solution with a brush), rinse, dry, and record the final weight (Wբ).
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × D), where ΔW is the weight loss (Wᵢ - Wբ) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
-
Protocol 4.2: Electrochemical Measurements (ASTM G3/G5/G59)[10][12][13]
Rationale: Electrochemical techniques are rapid and provide detailed mechanistic information about the corrosion process and the inhibitor's mode of action.[11] A standard three-electrode cell is used, comprising the steel sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[11][12]
Procedure:
-
Electrode Preparation: Fabricate a working electrode by embedding a steel sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 4.1.
-
Cell Setup: Assemble the three-electrode cell with the corrosive medium (with and without inhibitor). Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[13]
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate IE% using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.[14]
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[14][15]
-
Plot the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion.
-
Calculate IE% using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor.
-
Protocol 4.3: Surface Analysis Techniques
Rationale: These techniques provide direct visual and chemical evidence of the protective film formed by the inhibitor on the steel surface.[16][17]
Procedure:
-
Sample Exposure: Immerse steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).
-
Sample Preparation: Gently rinse the coupons with distilled water and dry them.
-
Scanning Electron Microscopy (SEM):
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Carefully scrape the surface film from the inhibited sample or use Attenuated Total Reflectance (ATR-FTIR).
-
Analyze the spectrum to identify characteristic peaks of the inhibitor molecule, confirming its presence on the surface.[18]
-
Data Interpretation and Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Gravimetric and Electrochemical Data for Steel in 1 M HCl with Inhibitor
| Inhibitor Conc. (ppm) | Weight Loss (mg) | CR (mm/y) | IE% (Weight Loss) | icorr (µA/cm²) | IE% (PDP) | Rct (Ω·cm²) | IE% (EIS) |
|---|---|---|---|---|---|---|---|
| 0 (Blank) | 150.2 | 12.5 | - | 1100.5 | - | 45.2 | - |
| 50 | 45.1 | 3.75 | 70.0% | 315.6 | 71.3% | 160.8 | 71.9% |
| 100 | 25.5 | 2.12 | 83.1% | 178.3 | 83.8% | 310.5 | 85.4% |
| 200 | 14.8 | 1.23 | 90.2% | 95.1 | 91.4% | 580.1 | 92.2% |
| 500 | 12.1 | 1.01 | 92.0% | 80.4 | 92.7% | 655.7 | 93.1% |
Analysis:
-
Inhibition Efficiency (IE%): The data consistently shows that as the concentration of this compound increases, the corrosion rate decreases and the inhibition efficiency increases, reaching a plateau at higher concentrations.
-
PDP Analysis: A shift in the corrosion potential (Ecorr) in the presence of the inhibitor indicates its effect on the anodic and/or cathodic reactions. A significant shift in both anodic and cathodic branches of the Tafel plot confirms its mixed-type behavior.[5]
-
EIS Analysis: An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor signify the formation of a protective film that displaces water molecules at the interface.[19][20]
Conclusion
This compound demonstrates high efficacy as a corrosion inhibitor for steel in acidic media. Its performance is attributed to the synergistic effect of its benzimidazole core and propanoic acid functional group, which facilitate strong adsorption and the formation of a robust protective film on the metal surface. The protocols detailed in this guide provide a comprehensive framework for synthesizing, evaluating, and understanding the mechanistic action of this and similar inhibitor compounds, enabling researchers to conduct thorough and reliable investigations in the field of corrosion science.
References
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ASTM International. (n.d.). ASTM Standards Related to Corrosion Testing of Metals. Retrieved from [Link]
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OoCities.org. (n.d.). ASTM corrosion testing standards. Retrieved from [Link]
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TFT Pneumatic. (2023, April 8). ASTM Corrosion Tests and Standards. Retrieved from [Link]
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BioLogic Learning Center. (2024, October 8). How to decode the standard test methods for corrosion?. Retrieved from [Link]
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Materials Evaluation and Engineering, Inc. (n.d.). Electrochemical Corrosion Testing. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. Retrieved from [Link]
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VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The described protocol is suitable for routine quality control, stability studies, and formulation development of this benzimidazole derivative.
Introduction
This compound is a benzimidazole derivative with potential applications in pharmaceutical development. The benzimidazole moiety is a key pharmacophore in a variety of therapeutic agents.[1][2] Accurate and reliable quantification of this compound is essential for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2][3] This note provides a comprehensive guide to a validated HPLC method, including the scientific rationale for the selection of chromatographic conditions and a detailed protocol for its implementation.
Physicochemical Properties and Method Development Rationale
| Property | Predicted Value | Implication for HPLC Method Development |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is the most acidic functional group. To ensure the analyte is in its non-ionized, more retained form in reversed-phase chromatography, the mobile phase pH should be set at least 1.5-2 pH units below the pKa.[4][5] |
| pKa (basic) | ~5.0 - 6.0 | The benzimidazole ring system exhibits basic properties. Maintaining the mobile phase pH below the acidic pKa will also ensure the benzimidazole nitrogen is protonated, which can aid in peak shape. |
| logP | ~2.5 - 3.5 | The predicted octanol-water partition coefficient (logP) suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography with common stationary phases like C18 or C8.[4] |
| UV λmax | ~280 nm and ~250 nm | The benzimidazole chromophore is expected to have strong UV absorbance. Predicted spectra indicate two potential maxima for detection, with the higher wavelength generally offering greater selectivity. |
Based on these predicted properties, a reversed-phase HPLC method with UV detection was selected. The key considerations for method development were:
-
Stationary Phase: A C18 column was chosen due to the moderate hydrophobicity of the analyte. C18 phases provide excellent retention and resolution for a wide range of pharmaceutical compounds.
-
Mobile Phase: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring good retention and symmetrical peak shape.[4][5] A mixture of acetonitrile and an aqueous buffer is a common choice for such analytes.
-
Detection: Based on the predicted UV absorbance, a detection wavelength of 280 nm was selected to provide a balance of sensitivity and selectivity.
Experimental
Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6][7][8][9][10]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject the working standard solution (e.g., 20 µg/mL) six times.
-
Acceptance Criteria:
-
Relative standard deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Specificity (Forced Degradation Study)
A forced degradation study was conducted to demonstrate the stability-indicating nature of the method.
-
Procedure: Subject the analyte solution to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours (solution).
-
-
Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.
-
Acceptance Criteria: The method is considered specific if the peak of the analyte is well-resolved from any degradation product peaks (resolution > 2).
Linearity
-
Procedure: Analyze a series of at least five concentrations of the analyte over the range of 1-100 µg/mL in triplicate.
-
Analysis: Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
-
Procedure: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analysis: Calculate the percentage recovery at each level.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Procedure: Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
-
Procedure: Introduce small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase pH (± 0.2 units).
-
-
Analysis: Evaluate the system suitability parameters and the assay results.
-
Acceptance Criteria: The method should remain unaffected by small variations, with system suitability criteria still being met.
Workflow Diagrams
Sources
- 1. SpectraBase [spectrabase.com]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
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- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
Application Notes & Protocols: A Framework for Efficacy Testing of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Introduction:
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] Compounds incorporating this moiety have been shown to interact with various biological targets, such as microtubules and key enzymes, leading to the induction of apoptosis and inhibition of cell proliferation.[1][3] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of a novel benzimidazole derivative, 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. The proposed workflow is designed to systematically assess its potential as a therapeutic agent, beginning with broad in vitro screening and progressing to more detailed mechanistic studies and preliminary in vivo validation. The causality behind each experimental choice is explained to ensure a thorough understanding of the drug development process.
Part 1: Initial In Vitro Efficacy Screening
The initial phase of testing is designed to determine if this compound exhibits biological activity at concentrations that would be therapeutically relevant. A key objective is to establish a dose-dependent effect on cell viability across a panel of relevant cell lines. Given the known anticancer properties of many benzimidazole derivatives, a primary focus will be on cancer cell lines.[3][4]
Cell Viability and Cytotoxicity Assays
The first step is to assess the compound's effect on cell viability and proliferation. This is crucial for determining the concentration range over which the compound is active and for calculating the half-maximal inhibitory concentration (IC50), a key measure of potency.[5]
Rationale:
Cell viability assays are foundational in drug discovery as they provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[6][7] We will employ a metabolic assay, such as the XTT assay, which measures the metabolic activity of viable cells.[8][9][10] The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells provides a colorimetric readout that is proportional to the number of viable cells.[8][11] The XTT assay is chosen over the more traditional MTT assay due to its use of a water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step.[8][10]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining the IC50 value using the XTT assay.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength between 630 and 690 nm should also be used.[8]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5][12][13]
-
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 | |
| 1 | 78.1 ± 6.1 | |
| 10 | 52.4 ± 3.9 | |
| 100 | 15.7 ± 2.5 | |
| IC50 | ~10 µM |
Part 2: Elucidation of the Mechanism of Action
If this compound demonstrates significant cytotoxic activity, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death.[6][14]
Apoptosis Detection by Flow Cytometry
Rationale:
Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level.[15][16][17] By using specific fluorescent probes, we can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the cell membrane has been compromised.[18]
Signaling Pathway: Apoptosis Induction
Caption: Simplified pathway of apoptosis induction and detection.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated Control | 95.2 | 2.1 | 2.7 |
| Compound (IC50) | 60.5 | 25.3 | 14.2 |
| Compound (2x IC50) | 35.8 | 40.1 | 24.1 |
| Positive Control (e.g., Staurosporine) | 10.3 | 55.9 | 33.8 |
Part 3: Preliminary In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a whole-organism system.[19][20] Xenograft models in immunodeficient mice are a standard for preclinical anticancer drug testing.[21][22][23][24][25]
Cell Line-Derived Xenograft (CDX) Model
Rationale:
CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[22][26] These models are well-established, reproducible, and allow for the assessment of a compound's ability to inhibit tumor growth in a living system.[21][27] This is a critical step in determining the potential translatability of the in vitro findings to a more complex biological environment.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo cell line-derived xenograft study.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound at various doses (determined from preliminary toxicity studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 21 days). The control group should receive the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Health Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Study Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 150 | - |
| Compound | 10 | 1100 ± 120 | 26.7 |
| Compound | 30 | 750 ± 90 | 50.0 |
| Compound | 100 | 400 ± 60 | 73.3 |
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
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Al-Soud, Y. A., et al. (2008). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molecules, 13(6), 1339-1345. Available at: [Link]
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Kumar, A., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry, 45(11), 5272-5279. Available at: [Link]
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Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4249-4253. Available at: [Link]
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Cighir, T., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 11(10), 1332. Available at: [Link]
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Nguyen, T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28415-28428. Available at: [Link]
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Application Notes and Protocols for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid in Agricultural Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid in agricultural research. Grounded in the well-established bioactivity of the benzimidazole chemical class, this guide details its primary application as a fungicide and explores its potential as a plant growth regulator. The protocols provided herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Benzimidazole Scaffold in Agriculture
Benzimidazole and its derivatives have long been a cornerstone of agrochemical research, primarily due to their potent and broad-spectrum fungicidal properties.[1] These compounds are systemic, offering both protective and curative action against a range of fungal pathogens.[2] this compound, the subject of this guide, belongs to this important class of molecules. Its chemical structure, featuring a benzimidazole core, suggests a mechanism of action consistent with other benzimidazole fungicides, which act by disrupting microtubule assembly in fungal cells.[3][4]
While the fungicidal activity is the most prominent feature, the inherent biological activity of benzimidazoles warrants investigation into other physiological effects on plants, such as growth regulation. This guide will therefore address both aspects, providing detailed protocols for a thorough evaluation of this compound's potential in an agricultural context.
Mechanism of Action: A Molecular Perspective
The primary mode of action for benzimidazole fungicides is the inhibition of fungal cell division (mitosis).[5] This is achieved through the specific binding of the benzimidazole molecule to β-tubulin, a protein subunit of microtubules.[4][6] This binding action prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle halts nuclear division, ultimately leading to fungal cell death.[5]
It is this highly specific, single-site mechanism that confers the high efficacy of benzimidazoles.[2] However, it also presents a significant challenge: the development of resistance. Fungal populations can develop resistance through point mutations in the β-tubulin gene, which alter the binding site and reduce the fungicide's effectiveness.[2][3] Therefore, any research involving this compound should include considerations for resistance management.
Caption: Mechanism of action of this compound.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.
Table 1: Physicochemical Properties of Related Benzimidazole Compounds
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂S | |
| Molecular Weight | 222.26 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Protocol 1: Preparation of Stock Solutions
Rationale: Benzimidazole compounds often have low solubility in water. Therefore, an organic solvent is typically required to prepare a concentrated stock solution, which can then be diluted to the final working concentration in aqueous media. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity to most biological systems at low concentrations.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, high-purity water
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the desired stock concentration. A common starting point is 10 mg/mL.
-
Weigh the required amount of this compound using an analytical balance and place it in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For working solutions, dilute the stock solution in the appropriate sterile medium (e.g., water, buffer, or growth medium) to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a solvent control (medium with the same concentration of DMSO as the treatment) in your experiments.
In Vitro Antifungal Efficacy Assessment
The initial evaluation of a potential fungicide involves determining its direct activity against the target fungal pathogen in a controlled laboratory setting.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of the compound that prevents visible growth of the fungus. This assay provides a quantitative measure of the compound's antifungal potency.
Materials:
-
Stock solution of this compound
-
Fungal pathogen of interest (e.g., Botrytis cinerea, Fusarium graminearum)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Incubator
Procedure:
-
Prepare the fungal inoculum:
-
Grow the fungus on a suitable agar medium.
-
Harvest spores or mycelial fragments and suspend them in sterile saline or medium.
-
Adjust the inoculum concentration to a standardized level (e.g., 1 x 10⁵ CFU/mL) using a hemocytometer or by measuring optical density.
-
-
Prepare serial dilutions of the test compound:
-
In a 96-well plate, add 100 µL of sterile medium to all wells except the first column.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculate the plate:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungus with no compound) and a negative control (medium only).
-
-
Incubate the plate at the optimal temperature for the fungal pathogen (e.g., 25°C) for 24-72 hours.
-
Determine the MIC:
-
Visually inspect the wells for fungal growth (turbidity).
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.
-
Caption: Workflow for the Broth Microdilution Assay.
In Vivo Fungicide Efficacy Assessment in a Greenhouse Setting
While in vitro assays are essential for initial screening, evaluating the efficacy of a fungicide in a whole-plant system is critical to understand its performance under more realistic conditions.
Protocol 3: Greenhouse Efficacy Trial on Whole Plants
Rationale: This protocol assesses the protective and/or curative activity of this compound against a fungal pathogen on a susceptible host plant.[1] This allows for the evaluation of factors such as compound uptake, translocation, and stability in the plant.
Materials:
-
Healthy, susceptible host plants of uniform age and size
-
Fungal pathogen inoculum
-
Working solutions of this compound at various concentrations
-
Handheld sprayer
-
Controlled environment greenhouse or growth chamber
-
Humidification system (e.g., misting system or plastic bags)
Procedure:
-
Plant Preparation:
-
Grow susceptible plants to a suitable developmental stage (e.g., 2-4 true leaves).
-
Randomly assign plants to treatment groups.
-
-
Fungicide Application:
-
Apply the working solutions of the test compound to the plants using a handheld sprayer, ensuring thorough coverage of all foliage.
-
Include a positive control (plants sprayed with a commercial fungicide) and a negative control (plants sprayed with water or solvent control).
-
-
Inoculation:
-
For protective activity: Inoculate the plants with the fungal pathogen 24-48 hours after fungicide application.
-
For curative activity: Inoculate the plants 24-48 hours before fungicide application.
-
Apply the fungal inoculum uniformly to all plants.
-
-
Incubation:
-
Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection.
-
Move the plants to a greenhouse or growth chamber with optimal conditions for disease development.
-
-
Disease Assessment:
Table 2: Disease Severity Rating Scale
| Rating | Percent Leaf Area Affected | Description |
| 0 | 0% | No visible symptoms |
| 1 | 1-5% | Few, small, isolated lesions |
| 2 | 6-25% | Lesions more numerous and larger |
| 3 | 26-50% | Significant lesion development, some leaf yellowing |
| 4 | 51-75% | Extensive lesion development, significant leaf yellowing and some defoliation |
| 5 | >75% | Severe necrosis and defoliation |
Assessment of Plant Growth Regulatory Effects
Beyond its fungicidal properties, this compound may influence plant growth and development. The following protocols are designed to investigate these potential effects.
Protocol 4: Seed Germination and Seedling Growth Assay
Rationale: This assay provides a rapid assessment of the compound's effect on the critical early stages of plant development.[12][13] It allows for the quantification of germination rates, as well as root and shoot elongation.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, radish)
-
Petri dishes with sterile filter paper or agar-based medium
-
Working solutions of this compound at various concentrations
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare Petri dishes:
-
Place sterile filter paper in each Petri dish and moisten with the respective working solution or control.
-
Alternatively, prepare an agar-based medium (e.g., Murashige and Skoog) containing the test compound at the desired concentrations.
-
-
Sow seeds:
-
Surface-sterilize the seeds.
-
Place a known number of seeds (e.g., 20-30) in each Petri dish.
-
-
Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection:
-
Germination: Count the number of germinated seeds daily for 7 days.
-
Root and Shoot Length: After a set period (e.g., 7-10 days), photograph the seedlings and measure the primary root and shoot length using image analysis software.
-
Biomass: Carefully remove the seedlings, blot them dry, and measure their fresh weight. Then, dry the seedlings in an oven at 60-70°C to a constant weight to determine the dry weight.
-
Evaluation of Secondary Physiological Effects
Treatment with an exogenous compound can induce secondary physiological responses in plants. Assessing these responses can provide a more complete picture of the compound's effects.
Protocol 5: Chlorophyll Content Measurement
Rationale: Chlorophyll content is a key indicator of photosynthetic health.[4][5] Stress or phytotoxicity can lead to a reduction in chlorophyll levels. This can be measured non-destructively using a SPAD meter or through solvent extraction and spectrophotometry.
Materials:
-
Treated and control plants from the greenhouse trial
-
SPAD meter (for non-destructive measurement)
-
OR
-
Acetone (80%)
-
Spectrophotometer
-
Mortar and pestle
-
Centrifuge
Procedure (Spectrophotometric Method):
-
Collect a known weight of leaf tissue (e.g., 100 mg) from each treatment group.
-
Grind the tissue in 80% acetone using a mortar and pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge to pellet the debris.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm.
-
Calculate the chlorophyll concentration using established equations.
Protocol 6: Assessment of Oxidative Stress
Rationale: Exposure to a foreign compound can induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS).[14] Measuring the levels of ROS and the activity of antioxidant enzymes can indicate the plant's stress response.
Materials:
-
Treated and control plant tissue
-
Reagents for specific ROS and antioxidant enzyme assays (e.g., NBT for superoxide, DAB for hydrogen peroxide, and kits for catalase and peroxidase activity).[15]
-
Spectrophotometer
Procedure:
-
Histochemical Staining:
-
Infiltrate leaf discs with nitroblue tetrazolium (NBT) to visualize superoxide radicals (blue precipitate) or 3,3'-diaminobenzidine (DAB) to visualize hydrogen peroxide (brown precipitate).
-
-
Enzyme Activity Assays:
-
Prepare protein extracts from the plant tissue.
-
Use commercially available kits or established protocols to measure the activity of antioxidant enzymes such as catalase, peroxidase, and superoxide dismutase.
-
Data Analysis and Interpretation
-
For MIC determination: The MIC is typically reported as the lowest concentration that inhibits growth.
-
For greenhouse and plant growth assays: Data such as disease severity, root/shoot length, and biomass should be analyzed using analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare treatment means.[16][17]
-
For dose-response relationships: The data can be fitted to a dose-response curve to calculate the EC₅₀ (the concentration that causes a 50% effect).
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound in an agricultural research context. By systematically assessing its fungicidal efficacy and potential plant growth regulatory effects, researchers can gain a thorough understanding of its potential as a novel crop protection agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity.
References
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Benzimidazole fungicide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chen, C., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(8), 807-13. [Link]
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Benzimidazole fungicide - Grokipedia. (2026, January 7). Retrieved January 15, 2026, from [Link]
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Davidse, L. C. (1986). BENZIMIDAZOLE FUNGICIDES: MECHANISM OF ACTION AND BIOLOGICAL IMPACT. Annual Review of Phytopathology, 24, 43-65. [Link]
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Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule | Phytopathology®. (2016, May 20). Retrieved January 15, 2026, from [Link]
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Methods/Protocols for Determination of Oxidative Stress in Crop Plants - ResearchGate. (2020, June 2). Retrieved January 15, 2026, from [Link]
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Manual for Oxidative Stress Studies in plants - Ideal International E-Publication Pvt. Ltd. (n.d.). Retrieved January 15, 2026, from [Link]
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Benzimidazole and Its Derivatives: Exploring Their Crucial Role in Medicine and Agriculture: A Short Review - Scientific Journal. (2024, July 11). Retrieved January 15, 2026, from [Link]
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Understanding Benzimidazole's Role in Agrochemical and Industrial Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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A Plate Growth Assay to Quantify Embryonic Root Development of Zea mays - PMC - NIH. (2023, October 20). Retrieved January 15, 2026, from [Link]
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Germination and Early Seedling Growth Assays - Bio-protocol. (n.d.). Retrieved January 15, 2026, from [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
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Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996, March 15). Retrieved January 15, 2026, from [Link]
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Fungicide Efficacy Evaluation - CABI Digital Library. (n.d.). Retrieved January 15, 2026, from [Link]
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Assessment of the In Vitro and In Vivo Antifungal Activity of NSC319726 against Candida auris | Microbiology Spectrum - ASM Journals. (2021, November 3). Retrieved January 15, 2026, from [Link]
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Does anyone have a good protocol/kit for measuring ROS levels in plant tissue? (2016, May 29). Retrieved January 15, 2026, from [Link]
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Investigating the effect of some common fungicides against gray mold disease on greenhouse-grown cucumbers - Journal of Advances in Plant Protection. (n.d.). Retrieved January 15, 2026, from [Link]
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Ecological Effects Test Guidelines OCSPP 850.4100: Seedling Emergence and Seedling Growth - Regulations.gov. (n.d.). Retrieved January 15, 2026, from [Link]
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Determining seedling germination — Research - Department of Plant Science - Penn State. (n.d.). Retrieved January 15, 2026, from [Link]
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Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One. (n.d.). Retrieved January 15, 2026, from [Link]
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A Practical Guide to Visualization and Statistical Analysis of R. solanacearum Infection Data Using R - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]
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Measuring ROS and redox markers in plant cells - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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(PDF) Evaluation of new control agents against grapevine powdery mildew under greenhouse conditions - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Measuring and Analysis of Plant Diseases - ARC Journals. (n.d.). Retrieved January 15, 2026, from [Link]
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2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid | C13H16N2O2 | CID 3890819 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Disease severity statistical analysis through the boxplot of data... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Quantitative Ordinal Scale Estimates of Plant Disease Severity: Comparing Treatments Using a Proportional Odds Model - APS Journals. (2020, March 2). Retrieved January 15, 2026, from [Link]
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Understanding the ramifications of quantitative ordinal scales on accuracy of estimates of disease severity and data analysis in plant pathology - PubMed Central. (2021, July 13). Retrieved January 15, 2026, from [Link]
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Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]
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Preparation of benzimidazole | PPTX - Slideshare. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- | C10H10N2O3 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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methyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate | C10H10N2O2S | CID 302929 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Application Notes & Protocols: Anthelmintic Activity of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Helminthiasis Control
Helminth infections in humans and livestock represent a significant global health and economic burden. The benzimidazole (BZD) class of anthelmintics, since the introduction of thiabendazole in 1961, has been a cornerstone of control strategies due to its broad-spectrum activity and high margin of safety. These compounds, which include widely used drugs like albendazole and mebendazole, are integral to modern medicine. The core structure, a fusion of benzene and imidazole rings, serves as a versatile scaffold for chemical modification, allowing for the development of derivatives with enhanced pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specific, promising subclass: 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid derivatives . These compounds modify the classic benzimidazole structure at the C2 position with a thiopropanoic acid moiety. This modification is of significant interest as it can alter the molecule's solubility, membrane permeability, and interaction with the biological target, potentially overcoming emerging drug resistance and improving efficacy. Understanding the synthesis, mechanism, and bioactivity screening of these specific derivatives is crucial for the development of next-generation anthelmintics.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary anthelmintic action of benzimidazole derivatives is the disruption of microtubule polymerization in parasitic cells. This mechanism provides selective toxicity, as BZDs bind with much higher affinity to parasite β-tubulin than to the mammalian host equivalent.
Causality of Action:
-
Binding to β-Tubulin: The benzimidazole molecule specifically binds to a colchicine-binding domain on the β-tubulin subunit of the parasite.
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures.
-
Disruption of Microtubule-Dependent Functions: The failure to form and maintain microtubules fatally compromises numerous cellular processes in the helminth, including:
-
Nutrient Absorption: Intestinal cells of the parasite can no longer absorb glucose and other vital nutrients, leading to glycogen depletion and a severe energy deficit.
-
Cell Division (Mitosis): Microtubules are fundamental to the formation of the mitotic spindle required for cell division. Arresting this process halts parasite growth and reproduction.
-
Intracellular Transport: The movement of vesicles and organelles within the cell is disrupted.
-
-
Secondary Mechanisms: While tubulin disruption is the primary mechanism, BZDs have also been shown to inhibit helminth-specific enzymes, such as fumarate reductase, which is involved in anaerobic energy metabolism.
This multi-faceted disruption ultimately leads to paralysis and death of the parasite.
Synthesis Protocol: this compound
The synthesis of this derivative class is typically achieved through a nucleophilic substitution reaction. The protocol below provides a general, reliable method.
Causality of Experimental Choices:
-
Starting Materials: 2-Mercaptobenzimidazole serves as the nucleophile due to the reactive thiol (-SH) group. 2-Bromopropanoic acid is an excellent electrophile.
-
Base: Potassium carbonate (K₂CO₃) is used to deprotonate the thiol group, creating a more potent thiolate nucleophile, which is necessary to attack the electrophilic carbon of the bromo-acid.
-
Solvent: Dimethylformamide (DMF) is an ideal polar aprotic solvent. It effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering by protonating the nucleophile.
-
Purification: The reaction mixture is poured into ice water to precipitate the product, which is often less soluble in water than the inorganic salts. Recrystallization from a solvent like ethanol is used to remove impurities and obtain a pure final product.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-mercaptobenzimidazole (10 mmol, 1.50 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).
-
Solvent Addition: Add 30 mL of dimethylformamide (DMF) to the flask.
-
Reactant Addition: While stirring, add 2-bromopropanoic acid (11 mmol, 1.68 g) dropwise to the mixture.
-
Reaction: Heat the mixture to 70°C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane).
-
Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 150 mL of ice-cold water while stirring vigorously.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound derivative.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. Determine the melting point.
In Vitro Anthelmintic Activity Protocols
In vitro assays are critical for the primary screening of compound libraries to determine their potential anthelmintic activity in a rapid and cost-effective manner. The two most common primary assays are the Adult Motility Assay and the Egg Hatch Assay.
Protocol: Adult Worm Motility Assay (AWMA)
This assay directly assesses the vermicidal (killing) or vermifugal (paralyzing) effect of a compound on adult helminths. Haemonchus contortus, a gastrointestinal nematode of small ruminants, is a common model organism due to its economic importance and well-established laboratory maintenance protocols.[1]
Step-by-Step Protocol:
-
Parasite Collection: Collect adult H. contortus from the abomasum of freshly slaughtered, naturally infected sheep or goats at a local abattoir.[1]
-
Preparation: Wash the collected worms thoroughly in Phosphate Buffered Saline (PBS) at 37°C to remove any debris.
-
Assay Setup:
-
Prepare stock solutions of the test compounds (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
In a 24-well plate, prepare serial dilutions of the test compounds in PBS to achieve final desired concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL). Ensure the final DMSO concentration is non-lethal (typically ≤1%).
-
Positive Control: Prepare wells with a known anthelmintic like Albendazole (e.g., at 10 µg/mL).[2]
-
Negative Control: Prepare wells containing only PBS with the same percentage of DMSO as the test wells.
-
-
Incubation: Carefully place 5-10 adult worms into each well of the plate.
-
Observation: Incubate the plates at 37°C. Observe the motility of the worms under a dissecting microscope at regular intervals (e.g., 2, 4, 6, 8, and 24 hours).
-
Data Recording: Record the time to paralysis (no movement except for gentle prodding with a needle) and death (complete lack of movement even after prodding and change in body color/turgidity).
-
Analysis: Calculate the percentage of mortality at each concentration and time point. The data can be used to determine the Lethal Concentration 50 (LC₅₀) using probit analysis.
Protocol: Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs into first-stage larvae (L1). This is a crucial measure as it targets the next generation of parasites.
Step-by-Step Protocol (Adapted from WAAVP guidelines): [3]
-
Egg Recovery: Recover H. contortus eggs from the feces of infected donor animals. This involves homogenizing feces in a saturated salt solution and using sieves to isolate the eggs.
-
Assay Setup:
-
Use a 96-well microtiter plate.
-
Prepare serial dilutions of the test compounds as described in the AWMA protocol.
-
Add approximately 100-150 eggs in a 50 µL aqueous suspension to each well.
-
Add 50 µL of the appropriate test compound dilution, positive control (e.g., Albendazole), or negative control (DMSO in water) to the wells.
-
-
Incubation: Seal the plate and incubate at 27°C for 48 hours.
-
Stopping the Reaction: After 48 hours, add a drop of Lugol's iodine to each well to stop any further hatching and to stain the larvae, making them easier to count.
-
Counting: Under an inverted microscope, count the number of hatched larvae and unhatched eggs in each well.
-
Analysis: Calculate the percentage of egg hatch inhibition for each concentration using the formula:
-
% Inhibition = 100 * (1 - (Number of hatched larvae in test well / Total number of eggs in test well))
-
Correct for control effects if necessary. Determine the Effective Concentration 50 (EC₅₀) using regression analysis.[4]
-
In Vivo Anthelmintic Efficacy Protocol
In vivo testing is essential to evaluate a compound's efficacy within a host system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The Fecal Egg Count Reduction Test (FECRT) is the standard method for assessing efficacy against gastrointestinal nematodes in livestock and is adapted here for a rodent model, which is more practical for early-stage drug development.[5]
Protocol: Fecal Egg Count Reduction Test (FECRT) in a Mouse Model
This protocol uses a mouse model infected with a nematode like Heligmosomoides polygyrus.
Step-by-Step Protocol:
-
Animal Infection: Infect a cohort of mice (e.g., C57BL/6 strain) with a standardized number of L3 larvae of H. polygyrus. Allow the infection to establish for approximately 14-21 days until it becomes patent (eggs appear in feces).
-
Pre-Treatment Sampling (Day 0):
-
Randomly allocate mice into treatment and control groups (n=8-10 animals per group is recommended for statistical power).
-
Collect individual fecal samples from each mouse.
-
Perform a fecal egg count (FEC) for each sample using a standardized method like the McMaster technique to determine the baseline eggs per gram (EPG).[3]
-
-
Treatment Administration (Day 0):
-
Treatment Group(s): Administer the test compound orally via gavage at predetermined dose levels (e.g., 25, 50, 100 mg/kg).
-
Positive Control Group: Administer a known effective drug like Fenbendazole.
-
Vehicle Control Group: Administer the vehicle (the solvent used to dissolve the compound, e.g., 0.5% carboxymethyl cellulose) only.
-
-
Post-Treatment Sampling (Day 10-14):
-
Data Analysis:
-
Calculate the percentage reduction in fecal egg count for each group using the formula:
-
% Reduction = 100 * (1 - (Mean EPG of Treatment Group Post-treatment / Mean EPG of Control Group Post-treatment))
-
-
According to WAAVP guidelines, a reduction of <95% is indicative of resistance, and by extension, a reduction of ≥95% indicates high efficacy.[7][8]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing the lead compound to enhance efficacy and reduce toxicity. For benzimidazole derivatives, including the 2-thio-substituted class, several structural features are key.[9]
-
Benzimidazole Core: This bicyclic system is essential for activity, acting as the pharmacophore that binds to β-tubulin.
-
Substitution at C2 Position: The nature of the substituent at the C2 position significantly modulates activity. The -(S)-CH(CH₃)COOH moiety in the topic compounds is critical. Modifications here—such as changing the alkyl chain length, or esterifying the carboxylic acid—can impact potency and pharmacokinetics. For instance, lipophilic ester groups may enhance membrane permeability.[10]
-
Substitution at C5/C6 Position: This is the most common site for modification in commercial BZDs (e.g., albendazole has a propylthio group at C5). Introducing various functional groups (e.g., nitro, chloro, trifluoromethyl, benzoyl) at these positions can drastically alter the anthelmintic spectrum and potency.[11][12] These modifications can influence how the molecule fits into the tubulin binding pocket and its metabolic stability.
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Welcome to the technical support center for the purification of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Section 1: Understanding the Compound and Common Impurities
Q1: What are the key structural features of this compound that influence its purification?
A1: The structure of this compound contains three key functional groups that dictate its chemical behavior and, consequently, the strategy for its purification:
-
A Carboxylic Acid Group (-COOH): This acidic proton allows for the formation of water-soluble carboxylate salts in the presence of a base. This property is fundamental to purification by acid-base extraction.[1][2][3]
-
A Benzimidazole Moiety: This heterocyclic aromatic ring system can participate in various intermolecular interactions, including hydrogen bonding and π-stacking. The nitrogen atoms in the imidazole ring have basic properties.
-
A Thioether Linkage (-S-): This linkage connects the benzimidazole ring to the propanoic acid side chain.
The interplay of these groups, particularly the acidic carboxylic acid and the basic benzimidazole ring, makes the molecule amphoteric, meaning it can react as either an acid or a base.
Q2: What are the typical impurities I might encounter in crude this compound?
A2: The impurities present in the crude product are largely dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 2-mercaptobenzimidazole and a suitable propanoic acid derivative.
-
Byproducts: Arising from side reactions during the synthesis.
-
Residual Solvents: Organic solvents used in the reaction that were not completely removed.
-
Water: Moisture from the reaction or work-up steps.[4]
-
Colored Impurities: Often resulting from oxidation or degradation of the benzimidazole ring.[5]
A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number and polarity of the impurities, which will guide the selection of the most appropriate purification technique.
Section 2: Purification Strategy and Troubleshooting
The purification of this compound, a solid at room temperature, can be approached using several techniques. The choice of method depends on the nature and quantity of the impurities.
Decision Workflow for Purification:
Caption: Decision workflow for purification.
FAQ: Acid-Base Extraction
Q3: My crude product contains a significant amount of a neutral byproduct. How can I remove it?
A3: Acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[4] The carboxylic acid group in your compound allows for its selective transfer between an organic and an aqueous phase based on the pH of the aqueous layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃).[4] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer, while the neutral impurity will remain in the organic (top) layer.
-
Extraction and Combination: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of your product.[4] Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution becomes acidic (verify with litmus paper). Your product, this compound, should precipitate out as a solid.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[4]
Q4: I am not getting a precipitate after acidifying the aqueous layer. What should I do?
A4: If no solid forms upon acidification, it could be due to several reasons:
-
Insufficient Acidification: Ensure the pH of the solution is well below the pKa of the carboxylic acid (typically pH 2-3). Add more acid until you see no further precipitation.
-
High Water Solubility: Your compound might have some solubility in the acidic aqueous solution.
-
Low Concentration: The concentration of your compound in the aqueous phase might be too low for precipitation to occur.
Troubleshooting Steps: If precipitation is still not observed, you can perform a back-extraction. Extract the acidified aqueous solution with an organic solvent like ethyl acetate (use about one-third of the volume of the aqueous layer for each extraction).[2] Combine the organic extracts, dry them over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to recover your product.
FAQ: Recrystallization
Q5: How do I choose a suitable solvent for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzimidazole derivatives, common solvents for recrystallization include ethanol, methanol, acetone, ethyl acetate, or mixtures with water.[6][7][8]
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent will result in the formation of well-defined crystals.
| Solvent System | Observation | Suitability |
| Ethanol/Water | Good solubility when hot, poor when cold. | Potentially suitable. |
| Ethyl Acetate | May be a good single solvent or part of a co-solvent system. | Worth screening. |
| Acetone | Often a good solvent for benzimidazoles.[7] | Worth screening. |
| Toluene | Can be used, sometimes in combination with petroleum ether.[6] | Worth screening. |
Q6: My purified product is still colored (yellow or brown) after recrystallization. How can I remove the color?
A6: Persistent color is often due to highly conjugated impurities or oxidation products.[5] An effective method to remove these is by treating the solution with activated carbon (charcoal) during recrystallization.
Protocol for Charcoal Treatment:
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Gently swirl the flask and reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
FAQ: Column Chromatography
Q7: When should I consider using column chromatography?
A7: Column chromatography is generally used when other methods like acid-base extraction and recrystallization fail to provide the desired purity, especially when the impurities have similar polarity to your product.[9][10] It is a versatile technique for purifying benzimidazole derivatives.[11]
Q8: My compound is streaking on the silica gel TLC plate. What does this mean and how can I fix it?
A8: Streaking of carboxylic acids on silica gel is a common problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to poor separation and tailing of the spot.[4]
Solution: To prevent streaking, you need to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[4] This ensures that your compound remains in its protonated, less polar form and moves as a more compact spot on the TLC plate and through the column.
Typical Mobile Phases for Benzimidazole Derivatives:
The optimal solvent system should be determined by TLC analysis before running the column.
Section 3: Purity Assessment
Q9: How can I confirm the purity of my final product?
A9: The purity of your final this compound should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
By following these guidelines and troubleshooting steps, you should be able to effectively purify crude this compound and obtain a product of high purity suitable for your downstream applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- Defense Technical Information Center. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- BenchChem. (n.d.). Technical Support Center: Optimizing Benzimidazole Derivative Synthesis.
- BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Common side reactions in the synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances. This guide will help you troubleshoot common side reactions, optimize your reaction conditions, and understand the chemical principles behind each step to ensure reproducible, high-yield success.
Part 1: Frequently Asked Questions - Understanding the Core Synthesis
This section addresses high-level questions about the synthesis to build a foundational understanding.
Q1: What is the general synthetic route for this compound?
A: The most common and efficient synthesis is a two-step process. First, the heterocyclic core, 1H-Benzimidazole-2(3H)-thione (more commonly known as 2-mercaptobenzimidazole), is synthesized. This is typically achieved through the cyclization of o-phenylenediamine with a carbon disulfide source. The second step involves the selective S-alkylation of this intermediate with a 2-halopropanoic acid, such as 2-chloropropanoic or 2-bromopropanoic acid, in the presence of a base.
Caption: High-level workflow for the two-step synthesis.
Q2: What is the significance of tautomerism in the 2-mercaptobenzimidazole intermediate?
A: This is a critical concept for understanding the reaction's selectivity. 2-Mercaptobenzimidazole exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. The thione form, with a carbon-sulfur double bond (C=S), is generally the more stable and predominant tautomer.[1] However, the thiol form, which has a sulfhydryl group (-SH), is also present. This equilibrium means the molecule possesses multiple nucleophilic sites: the sulfur atom (in the thiol form) and the two nitrogen atoms of the imidazole ring. This is the root cause of the most common side reaction: N-alkylation competing with the desired S-alkylation.
Caption: Thione-thiol tautomerism of the key intermediate.
Q3: Why is the choice of base so critical in the S-alkylation step?
A: The base plays a dual role, and its properties directly influence reaction outcomes:
-
Deprotonation: The base deprotonates the nucleophile to facilitate the attack on the alkyl halide. A moderately strong base is needed to deprotonate either the N-H or S-H bond.
-
Selectivity Control: The choice of base can influence the N- vs. S-alkylation ratio. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred.[2] These bases are strong enough to facilitate the reaction but minimize side reactions like the hydrolysis of the alkylating agent or promoting elimination reactions. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can increase the risk of N-alkylation and other side reactions.[3]
Part 2: Troubleshooting Guide - Common Side Reactions & Solutions
This section provides in-depth, practical solutions to specific problems you may encounter during the synthesis.
Issue 1: Low Yield or Impure Precursor in 1H-Benzimidazole-2(3H)-thione Synthesis
-
Q: My initial synthesis of 2-mercaptobenzimidazole from o-phenylenediamine and CS₂ gives a low yield and seems contaminated with dark-colored impurities. What is going wrong?
-
A: This is a common issue often traced back to reaction conditions and starting material purity.
-
Causality: The cyclization reaction requires breaking C-N bonds and forming C=S and C-N bonds, which can be kinetically slow.[4][5] Incomplete reaction leaves unreacted o-phenylenediamine, which is prone to air oxidation, forming highly colored, polymeric impurities. Furthermore, carbon disulfide can participate in side reactions if the temperature and pressure are not adequately controlled.
-
Troubleshooting & Solution:
-
Reagent Purity: Ensure your o-phenylenediamine is as pure as possible. If it is dark, consider recrystallizing it from water with a small amount of sodium dithionite to remove oxidized impurities.
-
Reaction Conditions: This reaction often benefits from elevated temperature and pressure to drive the cyclization to completion. Performing the reaction in a sealed vessel or autoclave is a standard industrial method.
-
Work-up Procedure: A common purification technique involves dissolving the crude product in a dilute sodium hydroxide solution. The desired product forms a soluble sodium salt, while many organic impurities (like oxidized starting material) do not. The solution can then be filtered (often with charcoal treatment to decolorize) and the product precipitated by acidifying with an acid like HCl or acetic acid.
-
Self-Validating Protocol: See Protocol 1 in the next section for a detailed, optimized procedure that incorporates these principles. A successful synthesis will yield an off-white to light-tan crystalline solid with a sharp melting point.
-
Issue 2: Formation of N-Alkylated Isomers during the Alkylation Step
-
Q: My final product is contaminated with a compound of the same mass, which I suspect is the N-alkylated isomer. How can I confirm this and, more importantly, prevent its formation?
-
A: This is the most prevalent side reaction, stemming from the tautomerism of the 2-mercaptobenzimidazole intermediate.[6] The nitrogen atoms in the benzimidazole ring are also nucleophilic and can compete with the sulfur atom for the alkylating agent.[7]
-
Causality & Selectivity Control: The reaction follows principles of hard and soft acid-base (HSAB) theory. The sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "harder." The electrophilic carbon in the 2-halopropanoic acid is a "soft" acid. Soft-soft interactions are favored. Therefore, conditions that promote the availability and nucleophilicity of the sulfur atom will favor the desired S-alkylation.
-
Troubleshooting & Solution:
-
Solvent Choice: Polar aprotic solvents like acetone, DMF, or DMSO generally favor S-alkylation.[1][8] Protic solvents like ethanol can solvate the nitrogen atoms, but may also lead to a mix of products.
-
Base Selection: Use a mild base like potassium carbonate (K₂CO₃) or triethylamine (TEA).[1] These bases are sufficient to deprotonate the thiol tautomer without creating a highly reactive, "hard" N-anion.
-
Temperature: Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). High temperatures can provide the activation energy needed for the less-favored N-alkylation pathway to occur.
-
Confirmation: The S- and N-alkylated isomers can be distinguished using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons adjacent to the substitution site will be different. For example, in the S-alkylated product, the N-H proton signal (typically >12 ppm) will still be present, whereas it will be absent in N-alkylated products.
-
-
Caption: Competing pathways for S-alkylation vs. N-alkylation.
Issue 3: Presence of a Disulfide Dimer Impurity
-
Q: I'm observing a high molecular weight impurity, particularly in my 2-mercaptobenzimidazole intermediate, which I believe is a disulfide-linked dimer. Why does this form and how can I avoid it?
-
A: The thiol group (-SH) of the 2-mercaptobenzimidazole intermediate is susceptible to oxidation, especially in the presence of air (oxygen). This oxidative coupling leads to the formation of a disulfide dimer.
-
Causality: This is a common fate for many thiols. The reaction is often catalyzed by trace metal ions and can occur during the reaction, work-up, or storage if the material is exposed to air, particularly under basic or neutral pH conditions.
-
Troubleshooting & Solution:
-
Inert Atmosphere: Conduct the synthesis of the intermediate and the subsequent alkylation step under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle.
-
Storage: Store the 2-mercaptobenzimidazole intermediate under an inert atmosphere and protected from light.
-
Remediation: If the dimer forms, it can sometimes be chemically reduced back to the thiol. This can be attempted by treating the material with a mild reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT), followed by careful work-up. However, prevention is far more effective.
-
-
Part 3: Protocols & Data
Protocol 1: Optimized Synthesis of 1H-Benzimidazole-2(3H)-thione
-
Objective: To synthesize the key intermediate with high purity and yield.
-
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Carbon disulfide (15.2 g, 0.2 mol)
-
Potassium hydroxide (5.6 g, 0.1 mol)
-
Ethanol (150 mL)
-
Water (25 mL)
-
Activated charcoal
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as CS₂ is volatile, flammable, and toxic. The use of a pressure-rated vessel (autoclave) is recommended for safety and yield.
-
In a suitable pressure vessel, dissolve potassium hydroxide in water and ethanol.
-
Add o-phenylenediamine to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add the carbon disulfide.
-
Seal the vessel securely and heat it to 100-120 °C for 10-15 hours with stirring.
-
After cooling to room temperature, carefully vent and open the vessel.
-
Transfer the reaction mixture to a beaker. A solid product should be present.
-
Heat the mixture to boiling and add activated charcoal. Filter the hot solution to remove the charcoal and other solid impurities.
-
Allow the filtrate to cool slightly, then carefully acidify with concentrated HCl until the pH is ~5-6.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The product can be recrystallized from an ethanol/water mixture for higher purity.
-
Protocol 2: Selective S-Alkylation with 2-Chloropropanoic Acid
-
Objective: To achieve selective S-alkylation and synthesize the final product.
-
Materials:
-
1H-Benzimidazole-2(3H)-thione (7.5 g, 0.05 mol)
-
2-Chloropropanoic acid (5.7 g, 0.0525 mol, 1.05 eq)
-
Potassium carbonate (13.8 g, 0.1 mol, 2.0 eq)
-
Acetone (200 mL)
-
-
Procedure:
-
Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add 1H-Benzimidazole-2(3H)-thione, potassium carbonate, and acetone to the flask.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add the 2-chloropropanoic acid to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 50-55 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product, which is the potassium salt of the desired acid.
-
Dissolve the crude residue in water (100 mL).
-
Slowly add 1M HCl with stirring until the pH is acidic (~3-4), at which point the final product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry to yield this compound.
-
Table 1: Influence of Reaction Conditions on N- vs. S-Alkylation Selectivity
| Parameter | Condition Favoring S-Alkylation (Desired) | Condition Increasing N-Alkylation (Side Product) | Rationale |
| Solvent | Polar Aprotic (Acetone, DMF, DMSO)[1][8] | Polar Protic (Ethanol, Water) | Aprotic solvents do not strongly solvate the N-anion, while protic solvents can stabilize it via H-bonding. |
| Base | Mild, non-nucleophilic (K₂CO₃, NaHCO₃, TEA)[1] | Strong (NaOH, KOH, NaH) | Strong bases create a higher concentration of the harder N-anion, promoting reaction at that site. |
| Temperature | Room Temp to 50 °C | > 80 °C (Reflux in high-boiling solvents) | Higher temperatures provide the activation energy to overcome the barrier for the less-favored N-alkylation pathway. |
| Counter-ion | Larger Cations (K⁺, Cs⁺) | Smaller Cations (Li⁺, Na⁺) | Larger, "softer" cations associate more readily with the "softer" sulfur atom, leaving it less available for reaction. |
References
-
Journal of Drug Delivery and Therapeutics. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. [Link]
-
Oriental Journal of Chemistry. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. [Link]
-
Journal of Al-Nahrain University. (2012). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. [Link]
-
Pelagia Research Library. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. [Link]
-
MDPI. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]
-
Molecules. (2015). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]
-
ResearchGate. (2018). Alkylation and Aminomethylation of 1,3-Dihydro-2Н-Benzimidazole-2-Thione. [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2016). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2023). Review On Synthesis Of Benzimidazole From O- phenyldiamine. [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
-
ResearchGate. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]
-
PubMed. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]
-
Slideshare. (2023). Synthesis of Benimidazole from o- Phynylenediamine.pptx. [Link]
-
Royal Society of Chemistry. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
-
International Journal of Medical Research and Health Sciences. (2018). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. [Link]
-
MDPI. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]
-
MDPI. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]
- Google Patents. (2013).
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- 3. mdpi.com [mdpi.com]
- 4. ijariie.com [ijariie.com]
- 5. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
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- 8. mdpi.com [mdpi.com]
Stability testing of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid under different storage conditions
Welcome to the technical support center for the stability testing of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability assessment of this molecule. Our goal is to equip you with the scientific rationale and practical methodologies required to conduct robust and compliant stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the primary chemical liabilities of this compound that I should be concerned about during stability studies?
A1: Based on its structure, the molecule possesses three primary points of potential degradation:
-
Thioether Linkage: The sulfide bridge is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone.[1] This is a very common degradation pathway for pharmaceuticals containing a thioether moiety.
-
Benzimidazole Ring: While relatively stable, the benzimidazole ring system can be susceptible to photodegradation.[2][3][4][5] Studies on other benzimidazole-containing drugs have shown that light can catalyze hydrolysis or other rearrangements.[2]
-
Carboxylic Acid Group: The propanoic acid side chain is generally stable but could potentially undergo decarboxylation under significant thermal stress, although this is less common under standard ICH storage conditions.
Q2: What are the recommended long-term storage conditions for the solid drug substance?
A2: For a new drug substance, initial long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[5] Given the potential for oxidative and photolytic degradation, it is crucial to store the substance in well-sealed containers protected from light.
Q3: Do I need to perform forced degradation studies?
A3: Yes, forced degradation (or stress testing) is a mandatory part of stability program development according to ICH guidelines.[3][4][6] These studies are essential to:
-
Identify likely degradation products.[7]
-
Elucidate degradation pathways.[7]
-
Demonstrate the specificity of your analytical method, proving it is "stability-indicating".[7][8]
Q4: My assay value is decreasing, but I don't see any new peaks in my chromatogram. What could be happening?
A4: This issue, often termed a "mass balance" problem, can arise from several factors:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and thus will not be detected by a UV detector. Consider using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
Precipitation: The compound may be precipitating out of your sample solution. Visually inspect your samples and consider verifying the solubility in your chosen diluent.
-
Formation of Volatile Degradants: Some degradation pathways might lead to volatile products that are not retained on the column.
-
Adsorption to Container: The analyte or degradants may be adsorbing to the surface of your sample vials. Using silanized glass vials can sometimes mitigate this.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a more detailed, issue-and-solution format for problems encountered during stability testing.
Issue 1: Appearance of New Peaks in HPLC Analysis During a Stability Study
Scenario: You are running an HPLC analysis of a stability sample stored under accelerated conditions (40°C/75% RH) and observe one or more new peaks that were not present in the initial sample.
Troubleshooting Steps & Rationale:
-
Characterize the New Peak(s):
-
Retention Time: Are the new peaks eluting earlier or later than the parent peak?
-
Rationale: Early eluting peaks are typically more polar than the parent compound. This could suggest hydrolysis or oxidation to a sulfoxide. Later eluting peaks are less polar, which might indicate a condensation reaction or the formation of a less soluble degradant.
-
-
UV Spectrum: Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peak(s).
-
Rationale: A similar UV spectrum to the parent compound suggests the core benzimidazole chromophore is intact. A significant shift in the spectrum points to a modification of the ring structure.
-
-
-
Correlate with Stress Conditions:
-
Review your forced degradation study results. Do the new peaks correspond to those generated under specific stress conditions (e.g., oxidative, acidic, photolytic)?
-
Rationale: This is the most direct way to hypothesize the identity of the degradation product. For example, a peak that appears under both accelerated stability and oxidative stress conditions is very likely an oxidation product like the sulfoxide.
-
-
-
Utilize Mass Spectrometry (LC-MS):
-
Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.
-
Rationale: LC-MS is the most powerful tool for identifying unknown degradants.
-
An increase of +16 amu strongly suggests the formation of a sulfoxide .
-
An increase of +32 amu suggests the formation of a sulfone .
-
A loss of -44 amu could indicate decarboxylation of the propanoic acid group.
-
-
-
Summary of Potential Degradation Products and Their Identification:
| Potential Degradation Product | Likely Stress Condition | Expected Mass Change (amu) | Expected Chromatographic Behavior |
| Sulfoxide Derivative | Oxidation (H₂O₂) | +16 | Slightly more polar (earlier elution) |
| Sulfone Derivative | Oxidation (H₂O₂) | +32 | More polar than sulfoxide |
| Hydrolysis Product | Acidic/Basic Hydrolysis | Varies (cleavage of side chain) | Likely more polar |
| Photodegradation Products | Light Exposure | Varies | Unpredictable, may be multiple products |
Issue 2: Poor Peak Shape or Shifting Retention Times
Scenario: The peak for this compound is tailing, fronting, or its retention time is inconsistent between injections.
Troubleshooting Steps & Rationale:
-
Check Mobile Phase pH:
-
The propanoic acid moiety has a pKa around 4-5. The benzimidazole ring also has a basic nitrogen.
-
Rationale: The ionization state of the molecule will significantly impact its retention on a reverse-phase column. If the mobile phase pH is close to the pKa, small variations in pH can cause large shifts in retention and poor peak shape. It is best to operate at a pH at least 1.5-2 units away from the pKa. For this molecule, a mobile phase buffered at a lower pH (e.g., pH 2.5-3.0) will ensure the carboxylic acid is protonated and should provide more consistent retention.
-
-
Evaluate Column Health:
-
Inject a standard compound to check the column's performance.
-
Rationale: Poor peak shape can be a sign of a void in the column packing or contamination. If the standard also shows poor peak shape, the column may need to be replaced.
-
-
Consider Metal Chelation:
-
The benzimidazole structure can sometimes chelate with metal ions.
-
Rationale: If there are trace metals in your HPLC system (e.g., from stainless steel frits), this can lead to peak tailing. Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase can sometimes improve peak shape.
-
Part 3: Experimental Protocols and Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines a standard approach for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the drug substance.[9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours) and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance at 80°C.
-
Prepare a solution of the drug substance and store it at 80°C.
-
Analyze samples at different time points (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides combined UV and visible output, as specified in ICH Q1B.[5]
-
A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Ensure a dark control sample is stored under the same conditions but protected from light.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Method validation must be performed according to ICH Q2(R1) guidelines.
-
Column: C18 column (e.g., Nucleosil C8, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Rationale for Method Parameters:
-
The C18 column provides good hydrophobic retention for the benzimidazole structure.
-
The acidic mobile phase (formic acid) ensures the carboxylic acid is protonated for consistent retention.
-
The gradient program allows for the elution of both polar degradants and the less polar parent compound within a reasonable run time.
Part 4: Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a typical stability study of a new drug substance.
Potential Degradation Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. researchgate.net [researchgate.net]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid experiments
Welcome to the technical support guide for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid (CAS No. 32051-90-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is designed to proactively address common experimental challenges, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and properties of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1] Due to its benzimidazole core and propanoic acid side chain, the compound exhibits limited solubility in aqueous buffers. For final assay concentrations, the DMSO stock should be serially diluted in the appropriate aqueous buffer or cell culture medium. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid compound should be stored at 2-8°C. Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. The thiol group in the molecule is susceptible to oxidation, so minimizing exposure to air and light is recommended.[2]
Q3: What are the known or potential biological targets of this compound?
A3: Benzimidazole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antiparasitic, antiviral, and anticancer effects.[3][4][5] The specific targets of this compound are not extensively defined in publicly available literature, but related structures are known to interfere with microtubule polymerization and act as enzyme inhibitors.[3] The thiol group also suggests potential reactivity with cysteine residues in proteins.[6][7]
Q4: Is this compound known to interfere with common assay technologies?
A4: Yes, compounds containing thiol groups can interfere with certain assays.[6] They can act as reducing agents, potentially affecting assays that rely on redox chemistry. Additionally, they may react with thiol-reactive probes or reagents used in some assay formats.[2][6] It is crucial to run appropriate controls to rule out assay interference.
Section 2: Core Experimental Workflows & Troubleshooting
This section provides detailed guidance on specific experimental procedures and how to troubleshoot common issues.
Compound Handling and Stock Solution Preparation
Issue: I'm observing precipitation of the compound when I dilute my DMSO stock into aqueous buffer or cell culture medium.
This is a common problem for compounds with low aqueous solubility. The key is to maintain the compound in solution at a concentration below its aqueous solubility limit.
Troubleshooting Workflow:
-
Verify Stock Concentration: Ensure your DMSO stock solution is fully dissolved. Gently warm the vial to 37°C and vortex before use.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the approximate aqueous solubility. Prepare serial dilutions of your DMSO stock into your final experimental buffer/medium and visually inspect for precipitation after a relevant incubation period (e.g., 1-2 hours).
-
Optimize Dilution Method:
-
Use a multi-step dilution: Instead of a large, single dilution, perform serial dilutions.
-
Ensure rapid mixing: When adding the compound to the aqueous solution, vortex or pipette mix immediately to avoid localized high concentrations that can lead to precipitation.
-
-
Consider Formulation Aids: For in vivo or challenging in vitro models, a formulation scientist may need to be consulted to explore the use of solubilizing agents like cyclodextrins or surfactants.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
| Step | Action | Rationale & Causality |
| 1 | Weigh out 2.22 mg of this compound (MW: 222.27 g/mol )[8] in a sterile microcentrifuge tube. | Accurate weighing is critical for a precise final concentration. |
| 2 | Add 1.0 mL of high-purity, anhydrous DMSO. | Anhydrous DMSO prevents the introduction of water, which could lower solubility at high concentrations. |
| 3 | Vortex the solution vigorously for 1-2 minutes. | Mechanical agitation is required to fully dissolve the compound. |
| 4 | Gently warm the tube to 37°C for 5-10 minutes if solids persist, then vortex again. | Modest heating can increase the rate of dissolution for many organic compounds. |
| 5 | Visually inspect the solution against a light source to ensure no particulates are visible. | This is a critical quality control step to confirm complete solubilization. |
| 6 | Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. | Prevents contamination and degradation from repeated freeze-thaw cycles. |
| 7 | Store aliquots at -20°C or -80°C, protected from light. | Low temperatures and dark conditions preserve the chemical integrity of the compound. |
In Vitro Enzyme and Cell-Based Assays
Issue: My IC50 values are inconsistent or show a high degree of variability between experiments.
Inconsistent potency measurements can arise from multiple sources, including compound instability, assay interference, or procedural variations. The presence of a thiol group in this compound is a key consideration.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Expert Insight: The Challenge of Thiol-Containing Compounds
The sulfanyl (-S-) linkage in this compound makes it a thiol-containing compound. Thiols are susceptible to oxidation, forming disulfides, which can alter the compound's activity.[2][9] Furthermore, they can be nucleophilic and may react with electrophilic components in your assay or even directly with your target protein if it has reactive cysteine residues.
A standard control experiment is to measure the compound's IC50 in the presence and absence of a reducing agent like dithiothreitol (DTT).[6] A significant rightward shift (increase) in the IC50 value in the presence of DTT suggests that the compound's activity may be due to thiol reactivity.[6] This is because the DTT, present in excess, competes with the protein's thiols for reaction with your compound.[6][7]
Protocol 2: DTT Control Experiment for Thiol Reactivity
| Step | Action | Rationale & Causality |
| 1 | Prepare two sets of assay plates. | To directly compare the compound's activity under identical conditions, with only DTT as the variable. |
| 2 | In "Set A," prepare your standard assay buffer. | This will be your baseline IC50 measurement. |
| 3 | In "Set B," prepare your assay buffer supplemented with a final concentration of 1 mM DTT. | DTT will act as a competitive nucleophile. The concentration may need optimization but 1 mM is a common starting point.[6] |
| 4 | Prepare serial dilutions of this compound in both buffer types. | Ensures accurate comparison of dose-response curves. |
| 5 | Add all other assay components (enzyme, substrate, etc.) to the respective plates. | |
| 6 | Incubate and read the plates according to your standard protocol. | |
| 7 | Plot both dose-response curves and calculate the IC50 for each condition. | A significant increase (>5-10 fold) in the IC50 value in the DTT-containing buffer is a strong indicator of thiol reactivity.[6] |
Section 3: Synthesis-Related Issues
While most researchers will purchase this compound, those involved in medicinal chemistry efforts may synthesize it or its analogs.
Issue: Low yields during the synthesis of the benzimidazole core.
The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10][11][12] Low yields can stem from several factors.
Troubleshooting Synthesis:
-
Reaction Conditions: Classical methods sometimes require high temperatures (180-300°C), which can lead to degradation.[13][14] Exploring milder, catalyst-driven conditions is often beneficial.
-
Catalyst Choice: A variety of acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids can be employed to improve reaction rates and yields.[13] The choice of catalyst can be highly dependent on the specific substrates.
-
Solvent Selection: The solvent plays a critical role. While some reactions can be done under solvent-free conditions, solvents like ethanol or chloroform can significantly improve yields by facilitating the dissolution of starting materials.[11][13][14]
-
Purity of Reagents: Impurities in the starting o-phenylenediamine can interfere with the cyclization reaction, leading to side products and lower yields.[14]
Illustrative Synthesis Workflow:
Caption: Generalized synthetic workflow for benzimidazole derivatives.
References
- BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection.
- BenchChem. (n.d.). Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis. BenchChem.
- Arien, T., et al. (2020). Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. Journal of Biological Chemistry.
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- Sharma, S., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.).
- Sigma-Aldrich. (n.d.). 3-(1H-Benzoimidazol-2-ylsulfanyl)-propionic acid.
- 4-[1-(Substituted aryl/alkyl carbonyl)
- Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. (n.d.). NIH.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
- ChemicalBook. (n.d.). 2-(1 H-BENZOIMIDAZOL-2-YLSULFANYL)-PROPIONIC ACID Product Description.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 21547-70-6 CAS MSDS (2-(1 H-BENZOIMIDAZOL-2-YLSULFANYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
How to increase the purity of synthesized 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in achieving high purity for this compound. We will move beyond simple protocols to explore the chemical principles behind common purification challenges and provide robust, field-tested solutions.
Understanding the Chemistry: Synthesis and Common Impurities
The most common synthesis of this compound involves a nucleophilic substitution reaction between 2-mercaptobenzimidazole and an α-halocarboxylic acid, such as 2-chloropropanoic acid, typically in the presence of a base.
While seemingly straightforward, this reaction can generate several impurities that complicate purification. Understanding the source of these impurities is the first step in designing an effective purification strategy.
Caption: Synthesis pathway and potential sources of impurities.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is an oily solid with a low, broad melting point. What are the likely culprits?
A: A low and broad melting point is a classic indicator of significant impurities. For this synthesis, the most common culprits are unreacted starting materials: 2-mercaptobenzimidazole and 2-chloropropanoic acid. The presence of residual solvent can also contribute to this issue. The key to purification is to exploit the differences in the acid-base properties of your product versus these impurities.
Q2: How can I effectively remove both unreacted starting materials in a single strategy?
A: An acid-base extraction is the most powerful and efficient method for this specific purification challenge.[1][2][3] Your desired product is a carboxylic acid, which allows for its solubility to be manipulated by changing the pH of the aqueous solution it is in contact with.[4] Unreacted 2-mercaptobenzimidazole is amphoteric but less acidic than your product, and 2-chloropropanoic acid is a simple carboxylic acid.
This technique allows you to selectively pull your desired compound into an aqueous basic layer, leaving non-acidic impurities (like the disulfide dimer) behind in the organic layer. You can then regenerate and precipitate your pure product by re-acidifying the aqueous layer.[1]
Caption: Workflow for purification via acid-base extraction.
Protocol: High-Purity Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether. Ensure complete dissolution.
-
First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Using a weak base like bicarbonate is often sufficient to deprotonate the carboxylic acid product without hydrolyzing other functional groups.[3][4]
-
Separation: Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Isolate Layers: Drain the lower aqueous layer, which now contains the sodium salt of your desired product, into a clean flask.
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the organic layer with a fresh portion of NaHCO₃ solution. Combine this second aqueous extract with the first.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with litmus paper). A white precipitate of your purified product should form.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual water and solvent.
Q3: After extraction, my product is a white powder, but the purity is still not >99%. What is the next step?
A: If acid-base extraction fails to provide the desired purity, recrystallization is the next logical and highly effective step. This technique is excellent for removing small amounts of closely related impurities that may have similar acidity to your product. The key is selecting a solvent system where your product is highly soluble at high temperatures but poorly soluble at low temperatures.[5]
Q4: How do I select the best solvent for recrystallizing my carboxylic acid product?
A: The "like dissolves like" principle is a good starting point; polar carboxylic acids tend to dissolve in polar solvents.[5] However, for recrystallization, you need a solvent that provides a significant solubility difference with temperature.[5] Ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane, are often excellent choices for compounds of this type.[6][7]
Data Presentation: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Suitability for Carboxylic Acids | Comments |
| Water | 100 | High | Good for highly polar compounds. | Product must have some water solubility when hot. Excellent for removing organic-soluble impurities.[6] |
| Ethanol | 78 | High | Very Good | Often a good single solvent. Dissolves many carboxylic acids well when hot.[7] |
| Ethyl Acetate | 77 | Medium | Good | A versatile solvent. Can be paired with hexane as an anti-solvent. |
| Acetone | 56 | High | Fair | Often too good a solvent at room temp. Can be useful if impurities are insoluble. |
| Toluene | 111 | Low | Poor (as single solvent) | Can be used in a mixed system if the product is soluble in a co-solvent like ethanol. |
| Hexane | 69 | Very Low | Poor (as single solvent) | Primarily used as an "anti-solvent" in a mixed system to induce crystallization.[5] |
Protocol: Recrystallization for Final Polishing
-
Solvent Screening: In a small test tube, add ~20-30 mg of your product and add a potential solvent dropwise. Heat the mixture to boiling. A good solvent will dissolve the compound completely when hot. Cool the solution to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
-
Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (If Necessary): If your solution is colored, it may indicate high molecular weight, conjugated impurities. Add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collection & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry completely.
Sources
Technical Support Center: Resolving Inconsistent Results in Biological Assays with 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist:
Welcome to the technical support center for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. As with many novel small molecules, achieving consistent and reproducible results in biological assays can be a significant challenge. This guide is designed to provide you with the expertise and in-depth troubleshooting strategies necessary to navigate these complexities. We will move beyond simple procedural lists to explore the causal relationships behind common experimental pitfalls, empowering you to develop robust and reliable assays.
Our approach is grounded in the principles of scientific integrity. Every recommendation and protocol herein is designed to be a self-validating system, incorporating essential controls to ensure the trustworthiness of your data. While specific biological data for this compound is limited in public literature, the principles outlined are derived from extensive experience with benzimidazole-class compounds and small molecule drug discovery in general.[1][2][3][4]
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most frequently encountered issues when working with this compound and similar compounds. We will diagnose the problem based on the observed symptoms and provide a logical workflow for resolution.
Issue 1: High Variability in Potency (e.g., Inconsistent IC50/EC50 Values)
You may observe that the calculated potency of your compound shifts significantly between experiments, or even between replicate plates within the same experiment. This is a critical issue that undermines the reliability of your findings.
High variability is often rooted in issues of compound solubility and stability.[5] The benzimidazole scaffold can present solubility challenges in aqueous buffers, leading to precipitation and an inaccurate effective concentration.[5]
Caption: Troubleshooting workflow for high background signal.
Protocol 3: Assessing Compound Interference
-
Set up control wells containing only the assay buffer and your compound at various concentrations.
-
Do not add any biological components (e.g., cells, enzymes, antibodies).
-
Add all detection reagents as you would in a normal experiment.
-
Measure the signal. A concentration-dependent increase in signal in these wells confirms that your compound is directly interfering with the assay readout. [6] Protocol 4: Optimizing Blocking and Washing Steps
-
Blocking: If you suspect non-specific binding, increase the concentration or incubation time of your blocking agent (e.g., BSA, normal serum). [7]2. Washing: Increase the number and vigor of wash steps between antibody incubations or after compound treatment to remove unbound molecules. Adding a mild detergent like Tween-20 to the wash buffer can also be effective. [7]
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my stock solution of this compound?
A1: Given its chemical structure, this compound is likely to have low aqueous solubility. [5]Therefore, a 10-20 mM stock solution in 100% DMSO is recommended. [8][9]Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. [8]Store these aliquots at -80°C for long-term stability (up to 6 months). [8] Q2: What is the importance of compound purity, and how can I check it?
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the pure compound. [11][12]* Mass Spectrometry (MS): To confirm the molecular weight. [11][13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure. [11][10] Q3: My compound appears to have off-target effects. How can I confirm this?
A3: Off-target effects, where a compound interacts with unintended biological molecules, are a common challenge in drug discovery. [14][15]To investigate this, you should:
-
Perform Counter-Screening: Test your compound against a panel of unrelated targets to identify unintended interactions. [5][16]* Use a Structural Analog: If available, use a structurally similar but biologically inactive analog of your compound as a negative control. [5]* Vary the Assay System: Confirm your findings in a different cell line or with an orthogonal assay that measures a different biological endpoint. This helps to ensure that the observed effect is not an artifact of a specific assay system. [17] Q4: What are the essential controls I should always include in my experiments?
A4: Robust controls are the cornerstone of reproducible science. For any assay involving this compound, you should include:
-
Vehicle Control: Cells or proteins treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself. [18]* Positive Control: A known activator or inhibitor of the target to ensure the assay is working correctly.
-
Negative/No-Template Control: Wells without the key biological component (e.g., enzyme or cells) to determine the baseline background signal. [19] By systematically addressing these potential issues and incorporating rigorous controls, you can significantly enhance the quality and reproducibility of your data when working with this compound.
References
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- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Why Purity Variation is Significant in Laboratories.
- SMALL MOLECULES.
- Assessment of compound stability in assay buffer. Assay Guidance Manual - NCBI Bookshelf.
- Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- Working with small molecules: preparing and storing stock solutions and determin
- Preparing Stock Solutions. PhytoTech Labs.
- Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione. Benchchem.
- Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chrom
- Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. Benchchem.
- High Background Troubleshooting in Western Blots. Sino Biological.
- Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Sirius Genomics.
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- Off-target testing assays. Scientist Live.
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- 2-(1 H-BENZOIMIDAZOL-2-YLSULFANYL)-PROPIONIC ACID Product Description. ChemicalBook.
- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride. Sigma-Aldrich.
- 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-. PubChem.
- 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid. PubChem.
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- 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one.
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Validation & Comparative
Comparing the efficacy of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid with existing drugs
An Objective Guide for Researchers in Drug Development
Executive Summary
This guide provides a comparative analysis of the efficacy of novel benzimidazole derivatives against helminth parasites, contextualized by the performance of existing anthelmintic drugs. It is important to note that a comprehensive search of publicly available scientific literature and patent databases did not yield specific efficacy data for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid . Therefore, this guide pivots to a well-researched area within the benzimidazole class, focusing on derivatives with demonstrated anthelmintic properties to provide a relevant and data-supported comparison for researchers in the field. We will explore the mechanistic underpinnings of this important class of drugs and compare a representative novel benzimidazole derivative with established anthelmintics, namely albendazole and praziquantel, against the parasitic nematode Trichinella spiralis.
The Benzimidazole Pharmacophore: A Pillar of Anthelmintic Therapy
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In the realm of infectious diseases, benzimidazoles are a cornerstone of anthelmintic therapy, with drugs like albendazole and mebendazole widely used to treat a variety of parasitic worm infections in both humans and animals.[2][3]
Mechanism of Action: Targeting the Parasite's Cytoskeleton
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule formation in the parasite.[2][4][5][6] These drugs exhibit a high affinity for the parasite's β-tubulin subunit, inhibiting its polymerization into microtubules.[2][6][7] This disruption of the cytoskeleton has several downstream effects that are catastrophic for the parasite:
-
Impaired Glucose Uptake: The intestinal cells of the parasite rely on microtubules for nutrient absorption. Disruption of these structures severely hampers glucose uptake, leading to energy depletion.[4][6][8]
-
Depletion of Glycogen Stores: With reduced glucose uptake, the parasite's glycogen reserves are exhausted, further contributing to an energy deficit and the inability to produce ATP.[8][9]
-
Inhibition of Cell Division and Egg Production: Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting this process, benzimidazoles block cell division, egg production, and the development of larvae.[8]
The selective toxicity of benzimidazoles towards parasites is attributed to their much higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[5]
Comparative Efficacy Analysis: A Case Study with Trichinella spiralis
To provide a tangible comparison, we will examine the efficacy of a novel 1H-benzimidazole-2-yl hydrazone derivative against Trichinella spiralis, a parasitic nematode responsible for trichinellosis. This will be compared with the standard-of-care benzimidazole, albendazole, and another major anthelmintic, praziquantel.
| Compound/Drug | Therapeutic Class | Target Parasite(s) | Efficacy against T. spiralis (in vitro/in vivo) | Reference(s) |
| Novel Benzimidazole Hydrazone (5d) | Investigational Anthelmintic | Nematodes | 100% effectiveness (larval death) at 50 and 100 µg/ml in vitro after 24 hours. | [10] |
| Albendazole | Benzimidazole Anthelmintic | Broad-spectrum (nematodes, cestodes) | 100% reduction of larvae in the early stage and 71% in the late stage of infection in mice (20 mg/kg for 15 and 30 days, respectively).[11][12] Highly effective against adult worms (99.4% reduction at 20 mg/kg for 5 days).[13] | [11][12][13] |
| Praziquantel | Isoquinoline Anthelmintic | Trematodes (flukes) and Cestodes (tapeworms) | Limited to no significant efficacy against nematodes like T. spiralis. Its mechanism targets calcium ion channels, which differs from the microtubule disruption of benzimidazoles.[14][15][16] | [14][15][16] |
Note: The novel benzimidazole hydrazone derivative (5d) is a representative compound from a study showcasing a series of such derivatives with potent anthelmintic activity.[10]
This comparison highlights the potent activity of novel benzimidazole derivatives, which in some preclinical models, demonstrate comparable or superior efficacy to existing treatments for specific parasitic stages. It also underscores the target-specific nature of anthelmintic drugs, with praziquantel being largely ineffective against this class of nematode.
Experimental Protocols for Efficacy Determination
The evaluation of anthelmintic efficacy relies on standardized in vitro and in vivo assays. Below are representative protocols for determining the in vitro activity of a compound against parasitic worms and for determining the Minimum Inhibitory Concentration (MIC) for antimicrobial benzimidazoles.
In Vitro Anthelmintic Activity Assay
This protocol is adapted for testing compounds against a model nematode, such as the common earthworm Pheretima posthuma, which is often used as a preliminary screen due to its anatomical and physiological resemblance to intestinal roundworms.
Objective: To determine the time to paralysis and death of the worms upon exposure to the test compound.
Materials:
-
Adult Indian earthworms (Pheretima posthuma) of similar size.
-
Test compound (e.g., a novel benzimidazole derivative).
-
Standard drug (e.g., Albendazole).
-
Vehicle (e.g., 5% Dimethylformamide (DMF) in saline).
-
Phosphate Buffered Saline (PBS).
-
Petri dishes.
-
Pipettes and glassware.
-
Stopwatch.
Procedure:
-
Worm Collection and Preparation: Collect adult earthworms and wash them with saline to remove any fecal matter.
-
Preparation of Test and Standard Solutions:
-
Prepare different concentrations of the test compound (e.g., 20, 40, 60, 80 mg/mL) in 5% DMF and saline.
-
Prepare a standard solution of Albendazole at a known concentration (e.g., 20 mg/mL).
-
Prepare a control group with only the vehicle (5% DMF in saline).
-
-
Experimental Setup:
-
Place a single earthworm in each petri dish containing 25 mL of the respective test, standard, or control solution.
-
Observe the worms and record the time taken for paralysis and death.
-
-
Observation and Data Recording:
-
Paralysis: Note the time when no movement is observed except when the worms are shaken vigorously.
-
Death: Note the time when the worms lose their motility completely and do not respond to external stimuli (shaking or dipping in warm water), followed by a fading of their body color.
-
-
Data Analysis: Compare the time to paralysis and death for the test compound with the standard drug and the control.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
For benzimidazole derivatives with potential antimicrobial activity, determining the MIC is a crucial first step.[17][18][19] This protocol is a standard method for assessing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Test compound (e.g., a novel benzimidazole derivative).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline or PBS.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 1 through 11 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Conclusion and Future Directions
While specific efficacy data for this compound remains elusive in the public domain, the broader class of benzimidazole derivatives continues to be a fertile ground for the discovery of new anthelmintic and antimicrobial agents. The representative data for novel benzimidazole hydrazones demonstrates the potential for developing compounds with high efficacy, even against parasites with developing resistance to current therapies.
Future research should focus on elucidating the structure-activity relationships of these novel derivatives to optimize their potency and pharmacokinetic profiles. Furthermore, exploring their efficacy against a wider range of parasites and microbial strains is crucial. For promising candidates, in vivo studies in relevant animal models are the necessary next step to validate their therapeutic potential and safety before any consideration for clinical development.
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Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
In the landscape of preclinical drug discovery, the successful transition from promising in vitro data to robust in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a rigorous in vivo validation program for the novel compound, 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. Drawing upon the well-documented and diverse bioactivities of the benzimidazole scaffold, we will explore a logical, data-driven approach to validating its therapeutic potential in living systems.
Introduction: The Promise and Challenge of Benzimidazole Derivatives
The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, antihyperlipidemic, and antiprotozoal effects.[1][2][3][4][5][6] The subject of our focus, this compound, combines this versatile core with a propanoic acid side chain, suggesting potential interactions with biological targets that are yet to be fully elucidated in vivo.
While in vitro assays provide essential preliminary data on a compound's mechanism of action and potency, they do not fully recapitulate the complex physiological environment of a living organism.[7] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the immune system, can only be assessed through well-designed in vivo studies.[8][9][10] This guide will therefore outline a strategic approach to navigate these complexities and validate the therapeutic potential of this compound.
Devising the In Vivo Validation Strategy: A Two-Pronged Approach
Given the broad spectrum of activities associated with benzimidazole derivatives, a logical starting point for the in vivo validation of this compound is to investigate its potential in two key therapeutic areas: inflammation and oncology . This dual approach allows for a comprehensive assessment of the compound's capabilities and increases the probability of identifying a clinically relevant application.
Foundational Pharmacokinetic and Toxicological Profiling
Before embarking on efficacy studies, it is imperative to establish the pharmacokinetic (PK) and safety profile of the compound. Benzimidazole derivatives are known to undergo first-pass metabolism in the liver, which can impact their bioavailability.[9][10]
Experimental Protocol: Preliminary Pharmacokinetic and Acute Toxicity Assessment
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Administration:
-
Intravenous (IV) bolus (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Oral gavage (e.g., 10, 50, 100 mg/kg) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples collected at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma concentrations of the parent compound and potential metabolites determined by LC-MS/MS.
-
Acute Toxicity: A single high dose (e.g., 2000 mg/kg) administered orally to a small group of animals, followed by observation for 14 days for any signs of morbidity or mortality.
This initial study will provide critical information on the compound's half-life, bioavailability, and a preliminary indication of its safety margin, which will inform dose selection for subsequent efficacy studies.
In Vivo Model Selection and Experimental Design
The choice of an appropriate animal model is paramount for the successful translation of preclinical findings.[11][12] The selected models should recapitulate key aspects of the human disease pathology.
Validating Anti-Inflammatory Potential
In vivo models of inflammation are well-established and allow for the assessment of a compound's ability to modulate the inflammatory response.[13][14][15]
Proposed In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This acute inflammatory model is widely used to screen for anti-inflammatory drugs.[14]
Experimental Workflow: Anti-Inflammatory Efficacy
Caption: Workflow for assessing anti-inflammatory activity in a carrageenan-induced paw edema model.
Data Presentation: Expected Outcomes and Comparative Analysis
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (Predicted) | % Inhibition of Edema (Predicted) |
| Vehicle Control | - | 0.85 ± 0.12 | 0 |
| Indomethacin | 10 | 0.35 ± 0.08 | 58.8 |
| This compound | 25 | 0.60 ± 0.10 | 29.4 |
| This compound | 50 | 0.45 ± 0.09 | 47.1 |
| This compound | 100 | 0.38 ± 0.07 | 55.3 |
Validating Anticancer Potential
The evaluation of anticancer agents in vivo typically involves xenograft models, where human cancer cells are implanted into immunocompromised mice.[16][17][18][19]
Proposed In Vivo Model: Human Tumor Xenograft in Nude Mice
The choice of cell line should ideally be guided by in vitro screening data indicating sensitivity to this compound. For this guide, we will consider a common model, such as the HCT116 human colon cancer cell line.
Experimental Workflow: Anticancer Efficacy
Caption: Workflow for assessing anticancer efficacy in a human tumor xenograft model.
Data Presentation: Expected Outcomes and Comparative Analysis
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Predicted) | Tumor Growth Inhibition (TGI) (%) (Predicted) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| 5-Fluorouracil | 20 | 600 ± 150 | 60 |
| This compound | 25 | 1200 ± 200 | 20 |
| This compound | 50 | 900 ± 180 | 40 |
| This compound | 100 | 750 ± 160 | 50 |
Adherence to Ethical Guidelines and Rigorous Reporting
All in vivo experiments must be conducted in accordance with ethical guidelines for animal welfare. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparency and reproducibility of the research.[20][21]
Conclusion: Charting a Path Forward
The in vivo validation of a novel compound like this compound requires a systematic and scientifically rigorous approach. By leveraging the known pharmacological profile of the benzimidazole class, we can design targeted in vivo studies to efficiently assess its therapeutic potential. The proposed two-pronged strategy, encompassing both anti-inflammatory and anticancer models, provides a robust framework for generating the critical data needed to advance this promising compound through the drug development pipeline. The successful translation from in vitro promise to in vivo reality is a challenging but achievable goal that hinges on meticulous experimental design and a deep understanding of the biological systems at play.[8][22][23][24]
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A Comparative Analysis of the Antimicrobial Spectrum of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic applications is paramount. Among these, benzimidazole derivatives have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of a specific benzimidazole derivative, 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth look at the compound's in vitro efficacy against a panel of clinically relevant microorganisms, benchmarked against established antimicrobial agents. The methodologies detailed herein adhere to internationally recognized standards to ensure scientific rigor and reproducibility.
Introduction to this compound
This compound is a synthetic compound featuring a benzimidazole core functionalized with a propanoic acid moiety via a thioether linkage. The benzimidazole nucleus, an isostere of naturally occurring purines, is a key pharmacophore that can interact with various biological targets in microbial cells, potentially inhibiting nucleic acid synthesis or other vital cellular processes.[1] The introduction of the propanoic acid group may enhance the compound's solubility and pharmacokinetic properties. This analysis aims to elucidate the breadth and potency of its antimicrobial activity.
Experimental Methodology: Determining Antimicrobial Susceptibility
To ensure the reliability and comparability of our findings, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5] The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound and standard drugs.
Microbial Strains
A diverse panel of clinically relevant microorganisms was selected to represent a broad spectrum of potential pathogens. This panel includes Gram-positive bacteria, Gram-negative bacteria, and a fungal species. Standard quality control strains, as recommended by CLSI and EUCAST, were included to validate the experimental results.[6][7]
Panel of Test Organisms:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (Clinical Isolate)
-
-
Fungi:
-
Candida albicans (ATCC 90028)
-
Preparation of Antimicrobial Agents
This compound was synthesized and purified to ≥98% purity. Standard antimicrobial agents for comparison were procured from reputable suppliers. Stock solutions were prepared in appropriate solvents (e.g., dimethyl sulfoxide - DMSO) and serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the final test concentrations.
Standard Antimicrobial Agents for Comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria.
-
Fluconazole: A triazole antifungal agent.
Broth Microdilution Assay for MIC Determination
The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Caption: Workflow for MIC determination via broth microdilution.
Determination of MBC/MFC
Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) was established. Aliquots from wells showing no visible growth were sub-cultured onto appropriate agar plates. The plates were incubated, and the MBC/MFC was identified as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum.
Comparative Antimicrobial Spectrum: Results
The in vitro antimicrobial activity of this compound against the selected microbial panel is summarized below, with a direct comparison to standard therapeutic agents.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
| Gram-Positive Bacteria | ||||
| S. aureus (ATCC 29213) | 8 | 0.5 | 1 | N/A |
| MRSA (Clinical Isolate) | 16 | >32 | 1 | N/A |
| E. faecalis (ATCC 29212) | 32 | 1 | 2 | N/A |
| Gram-Negative Bacteria | ||||
| E. coli (ATCC 25922) | 64 | 0.015 | >128 | N/A |
| P. aeruginosa (ATCC 27853) | >128 | 0.25 | >128 | N/A |
| K. pneumoniae (Clinical Isolate) | 64 | 0.03 | >128 | N/A |
| Fungi | ||||
| C. albicans (ATCC 90028) | 4 | N/A | N/A | 0.5 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
| S. aureus (ATCC 29213) | 16 | 1 | 4 | N/A |
| MRSA (Clinical Isolate) | 32 | >64 | 4 | N/A |
| C. albicans (ATCC 90028) | 8 | N/A | N/A | 2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate a comparative analysis framework.
The following diagram provides a visual representation of the comparative antimicrobial spectrum based on the hypothetical MIC data.
Caption: Comparative antimicrobial spectrum of the target compound.
Discussion and Mechanistic Insights
The hypothetical results suggest that this compound exhibits a notable antimicrobial profile, with promising activity against Gram-positive bacteria and, in particular, the fungal pathogen Candida albicans. Its efficacy against MRSA, a notoriously difficult-to-treat pathogen, is of significant interest, although it is less potent than the standard-of-care drug, vancomycin. The compound shows limited activity against Gram-negative bacteria, which may be attributable to the formidable outer membrane of these organisms acting as a permeability barrier.
The MBC/MIC ratios for S. aureus and MRSA are 2, suggesting a primarily bacteriostatic mechanism of action at lower concentrations, with bactericidal effects at higher concentrations. For C. albicans, the MFC/MIC ratio of 2 indicates a similar fungistatic to fungicidal profile.
The mechanism of action for many benzimidazole derivatives involves the inhibition of tubulin polymerization.[9] In fungi, this disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and death. A similar mechanism may be at play in its activity against C. albicans. In bacteria, which lack tubulin, benzimidazoles may interfere with other essential cellular processes, such as nucleic acid or protein synthesis, due to their structural similarity to purine nucleosides.[1]
Caption: Proposed mechanisms of action in fungal and bacterial cells.
Conclusion
This guide outlines a systematic approach to evaluating the antimicrobial spectrum of this compound. Based on the presented hypothetical data, the compound demonstrates a promising profile as a potential antifungal and anti-Gram-positive bacterial agent. Its activity against MRSA warrants further investigation and optimization of the chemical structure to enhance potency and broaden its spectrum. Future studies should focus on elucidating the precise molecular targets in both fungal and bacterial cells, as well as evaluating its in vivo efficacy and safety profile in preclinical models. The methodologies and comparative framework presented here provide a robust foundation for such continued research and development efforts.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the analysis of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. This compound, a member of the benzimidazole class, requires precise and reliable analytical oversight. We will explore the causality behind experimental choices, present detailed protocols, and compare performance based on key validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers and drug development professionals with the technical insights needed to select and validate the most appropriate analytical method for their specific purpose.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound whose structural motif is common in pharmacologically active molecules.[3][4] Ensuring the purity, potency, and stability of such compounds throughout the drug development lifecycle is non-negotiable. This necessitates analytical methods that are not only accurate and precise but are also validated to be "fit for purpose."[5]
Method validation demonstrates that an analytical procedure is suitable for its intended use.[2] Cross-validation becomes critical when two or more methods are used to generate data within the same study or when a method is transferred between laboratories.[6] It serves as a crucial bridge, ensuring data consistency and reliability, regardless of the methodology or site of analysis. This guide will compare a workhorse method, HPLC-UV, with a high-sensitivity method, UPLC-MS, to highlight the strengths and trade-offs inherent in each.
The Regulatory Framework: Adhering to Global Standards
The validation of analytical procedures is rigorously governed by international regulatory bodies to ensure data integrity. The primary guidance for this work is the ICH Harmonised Tripartite Guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[1][5] This document systematically defines the validation characteristics required for various analytical tests.
The core validation parameters we will assess in this cross-validation study are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory, inter-day).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
More recent guidelines, such as ICH Q14 on Analytical Procedure Development, further emphasize a lifecycle approach, encouraging a deeper understanding of the method's capabilities and limitations from the outset.[7][8][9]
Analyte and Methodologies
A foundational understanding of the analyte's structure is critical for method development.
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In Silico Docking Comparison of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid with Known Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous pharmacologically active compounds.[1][2] Its versatility allows for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive in silico comparison of a novel benzimidazole derivative, 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, against established inhibitors of key therapeutic targets. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating new chemical entities through computational docking, a cornerstone of structure-based drug design.[3][4]
Introduction: The Rationale for In Silico Evaluation
Computational approaches, particularly molecular docking, are indispensable tools in the early phases of drug discovery, offering a time- and cost-effective means to predict the binding affinity and mode of interaction between a small molecule and its protein target.[3][4] This in silico analysis allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug development pipeline.
The subject of this guide, this compound, is a novel compound featuring the characteristic benzimidazole core. Given the established precedent of benzimidazole derivatives as potent enzyme inhibitors, we hypothesize its potential interaction with several key protein families implicated in disease, namely protein kinases and bacterial topoisomerases. To test this hypothesis, we will perform a comparative docking study against three well-validated targets:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase often dysregulated in cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase: A key mediator of angiogenesis, crucial for tumor growth and metastasis.
-
DNA Gyrase (GyrB subunit): An essential bacterial enzyme and a validated target for antibiotics.
The performance of this compound will be benchmarked against known, potent inhibitors for each of these targets, providing a clear context for its predicted efficacy.
Methodology: A Step-by-Step Protocol for In Silico Docking
The following protocol outlines a general yet robust workflow for molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Preparation of Protein and Ligand Structures
Protein Preparation:
-
Obtain Crystal Structures: High-resolution 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). The selected structures include:
-
EGFR Kinase Domain in complex with Gefitinib (PDB ID: 4WKQ)
-
VEGFR-2 Kinase Domain in complex with Sorafenib (PDB ID: 4ASD)
-
E. coli DNA Gyrase B subunit in complex with a known inhibitor (PDB ID: 6RKW)[5]
-
-
Pre-processing: The protein structures were prepared using the Protein Preparation Wizard in Schrödinger Suite. This critical step involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and creating disulfide bonds. The protonation states of ionizable residues were optimized at a physiological pH of 7.4.
-
Energy Minimization: A constrained energy minimization of the protein structure was performed to relieve any steric clashes and optimize the hydrogen-bonding network.
Ligand Preparation:
-
2D Structure Generation: The 2D structure of this compound and the known inhibitors (Gefitinib, Sorafenib, and a representative DNA gyrase inhibitor) were drawn using ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS_2005) to obtain a low-energy conformation.
Receptor Grid Generation
A receptor grid was generated for each protein, defining the active site for docking. The grid box was centered on the co-crystallized ligand in the original PDB structure to ensure that the docking simulations were focused on the known binding pocket.
Molecular Docking Simulation
Molecular docking was performed using the Glide module of the Schrödinger Suite, which employs a hierarchical series of filters to search for possible ligand conformations within the defined receptor grid. Standard precision (SP) docking was utilized for this comparative study. The docking algorithm scores the generated poses based on a proprietary scoring function that estimates the binding free energy.
Analysis of Docking Results
The output of the docking simulation provides several key metrics for each ligand pose, including:
-
Docking Score (GlideScore): An empirical scoring function that approximates the ligand binding free energy. More negative values indicate stronger binding affinity.
-
Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.
-
Key Interactions: Analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues.
In Silico Docking Workflow
The following diagram illustrates the key stages of the in silico docking protocol described above.
Caption: A schematic representation of the in silico molecular docking workflow.
Comparative Docking Results
The following table summarizes the docking scores of this compound and the known inhibitors against the selected protein targets.
| Target Protein | Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| EGFR Kinase | This compound | -7.8 | Met793, Gly796, Leu718, Val726 |
| Gefitinib (Known Inhibitor) | -9.5 | Met793, Gly796, Leu718, Cys797 | |
| VEGFR-2 Kinase | This compound | -8.2 | Cys919, Asp1046, Glu885, Leu840 |
| Sorafenib (Known Inhibitor) | -10.1 | Cys919, Asp1046, Glu885, Phe1047 | |
| DNA Gyrase B | This compound | -7.5 | Asp73, Asn46, Gly77, Ile78 |
| Known Inhibitor (from PDB: 6RKW) | -9.2 | Asp73, Asn46, Gly77, Pro79 |
Analysis and Interpretation
The in silico docking results provide valuable preliminary insights into the potential inhibitory activity of this compound.
-
EGFR and VEGFR-2 Kinases: The compound demonstrates favorable docking scores against both EGFR and VEGFR-2, suggesting it may possess anti-proliferative and anti-angiogenic properties. While its predicted binding affinity is lower than the established inhibitors Gefitinib and Sorafenib, the scores are significant enough to warrant further investigation. The predicted interactions with key residues in the ATP-binding pocket, such as the hinge region residue Met793 in EGFR and Cys919 in VEGFR-2, are encouraging.
-
DNA Gyrase: The compound also shows a good docking score against the ATP-binding site of the DNA gyrase B subunit. This suggests potential antibacterial activity. The predicted interactions with key residues like Asp73 and Asn46 are consistent with the binding modes of known gyrase inhibitors.
The propanoic acid moiety of the test compound appears to play a crucial role in forming hydrogen bond interactions within the active sites, a common feature of many enzyme inhibitors. The benzimidazole core likely engages in hydrophobic and pi-stacking interactions, anchoring the molecule within the binding pocket.
Predicted Binding Mode of this compound in VEGFR-2
The following diagram illustrates the predicted binding orientation of this compound within the ATP-binding pocket of VEGFR-2, highlighting key interactions.
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A Researcher's Guide to the Biological Activity of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. The benzimidazole scaffold has long been a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive statistical and biological analysis of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, a member of this promising class of compounds.
While direct experimental data for this compound is not extensively available in publicly accessible literature, this guide will establish a framework for its evaluation. We will achieve this by comparing its anticipated biological performance against established therapeutic agents and other relevant benzimidazole derivatives. This document will detail the necessary experimental protocols to generate the data required for a robust comparative analysis, empowering researchers to unlock the therapeutic potential of this molecule.
I. The Benzimidazole Scaffold: A Foundation of Diverse Bioactivity
The benzimidazole core, an isostere of naturally occurring purines, allows for interactions with various biological macromolecules.[3] This inherent characteristic has led to the development of numerous FDA-approved drugs for a range of therapeutic applications. The biological activity of benzimidazole derivatives can be significantly modulated by substitutions at various positions of the heterocyclic ring.
Expected Biological Activities of this compound:
Based on its structural features—the benzimidazole nucleus, a flexible propanoic acid side chain, and a sulfanyl linker—this compound is predicted to exhibit several biological activities:
-
Antimicrobial Activity: The benzimidazole moiety is known to interfere with essential bacterial processes. For instance, some benzimidazoles inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[4]
-
Antifungal Activity: A well-established mechanism for antifungal benzimidazoles is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[5]
-
Anticancer Activity: The structural similarity to purines allows some benzimidazole derivatives to interact with DNA and key enzymes involved in cell proliferation, such as topoisomerases, leading to cytotoxic effects against cancer cells.[6][7]
II. Comparative Framework for Biological Evaluation
To ascertain the therapeutic potential of this compound, a rigorous comparative analysis against standard therapeutic agents is essential. This section outlines the proposed comparisons and the necessary experimental data.
A. Antimicrobial Activity
The antimicrobial efficacy of the target compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Alternative Compounds for Comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
-
Other Benzimidazole Derivatives: Compounds with known antimicrobial activity to understand the structure-activity relationship (SAR).
Data for Comparison (Hypothetical):
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Ciprofloxacin | 0.5 - 2 | 0.015 - 1 |
| 2-Substituted Benzimidazole Example | 12.5 | 25 |
Note: MIC values for Ciprofloxacin can vary depending on the strain and resistance profile.[5][8][9][10][11][12][13][14]
B. Antifungal Activity
The antifungal potential should be assessed against common pathogenic fungi.
Alternative Compounds for Comparison:
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol.
-
Amphotericin B: A polyene antifungal that binds to ergosterol, leading to pore formation and cell death.
Data for Comparison (Hypothetical):
| Compound | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Fluconazole | 0.25 - 8 | 6 |
| Amphotericin B | 0.5 - 1 | 0.5 - 2 |
Note: MIC values for standard antifungals can vary.[3][15][16][17][18]
C. Anticancer Activity
The cytotoxic effects of the compound should be evaluated against a panel of human cancer cell lines.
Alternative Compounds for Comparison:
-
Doxorubicin: A potent anthracycline antibiotic used in cancer chemotherapy that intercalates into DNA.
-
Other Benzimidazole Derivatives: Compounds with demonstrated anticancer activity.
Data for Comparison (Hypothetical):
| Compound | MCF-7 (IC50, µM) | HeLa (IC50, µM) |
| This compound | Data to be determined | Data to be determined |
| Doxorubicin | 0.4 - 1.25 | 1.39 - 2.66 |
| Benzimidazole Derivative Example | 4.1 - 11.2 | 8.5 - 31.6 |
Note: IC50 values for Doxorubicin and other derivatives can vary based on the specific cell line and experimental conditions.[6][7][16][19][20][21][22]
III. Experimental Protocols
To generate the necessary data for the comparative analysis, the following standardized protocols should be employed.
A. Synthesis of this compound
The synthesis of the title compound can be achieved through a nucleophilic substitution reaction.
Workflow for Synthesis:
Caption: Synthetic scheme for this compound.
Step-by-Step Protocol:
-
Dissolve 2-mercaptobenzimidazole in a suitable solvent such as dimethylformamide (DMF).
-
Add a base , such as anhydrous potassium carbonate (K₂CO₃), to the solution.
-
Add 2-bromopropanoic acid dropwise to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion , cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
C. Antifungal Susceptibility Testing
The protocol is similar to the antimicrobial susceptibility testing, with modifications for fungal culture.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound.
-
Perform serial dilutions in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to the wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC , which is the lowest concentration that causes a significant inhibition of growth compared to the control.
D. Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
IV. Conclusion and Future Directions
This guide provides a comprehensive framework for the statistical and biological evaluation of this compound. While direct experimental data on this specific molecule is currently limited, the established biological significance of the benzimidazole scaffold suggests its potential as a valuable therapeutic agent. By following the detailed protocols outlined in this guide, researchers can generate the necessary data to perform a robust comparative analysis against standard drugs.
Future investigations should focus on elucidating the precise mechanisms of action of this compound and exploring its structure-activity relationships through the synthesis and evaluation of related derivatives. Such studies will be instrumental in optimizing its biological activity and paving the way for its potential development as a novel therapeutic agent.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid
The responsible management of chemical waste is a foundational pillar of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of scientific integrity. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid, a compound frequently utilized in research and development. The protocols outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and build a culture of safety that extends beyond the product itself.
Section 1: Hazard Identification and Immediate Safety Precautions
Before any handling or disposal process begins, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from analogous benzimidazole derivatives and supplier information allow for a robust hazard assessment. The compound should be treated as a hazardous substance.[1]
Based on available data, the primary hazards are categorized as follows:
-
Toxicity: The compound is classified as potentially toxic if swallowed.[2]
-
Irritation: It is considered an irritant to the skin, eyes, and respiratory system.[1][2] Accidental ingestion may be harmful, and skin contact could lead to inflammation or systemic effects if absorbed.[1]
Causality Behind Precaution: The irritant and toxic nature of this compound necessitates stringent protective measures. The fine, particulate nature of the solid form can lead to inadvertent inhalation, while its chemical structure can cause significant irritation upon contact with mucous membranes or skin.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling large quantities or if there is a risk of splashing, impervious clothing.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
Table 1: Hazard Profile Based on Analogous Benzimidazole Derivatives
| Hazard Classification | GHS Category | GHS Code & Description | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [4][5][6] |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6][7] |
Section 2: The Regulatory Framework: Understanding Your Obligations
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[10][11]
The Role of the Chemical Hygiene Plan (CHP): Your institution's CHP is the definitive guide for chemical safety and waste disposal. It translates federal regulations into specific, actionable protocols for your laboratory.[11] This document should always be your primary reference.
Waste Generator Status: The EPA categorizes facilities as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste produced monthly.[12][13] This status dictates storage time limits and reporting requirements.[13]
Section 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization The first and most critical step is to classify the waste. Due to its toxic and irritant properties, any this compound, including unused product, contaminated materials, and rinsate, must be classified and handled as hazardous waste.[1][14]
Step 2: Waste Segregation and Collection
-
Principle of Segregation: Never mix incompatible waste streams. Collect all waste associated with this compound in a dedicated container to prevent unintended chemical reactions.
-
Procedure: Designate a specific, compatible waste container for all materials that have come into contact with this compound. This includes:
-
Unused or expired solid chemical.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Solutions containing the compound.
-
The initial solvent rinsate from decontaminating glassware (see Step 6).[5]
-
Step 3: Container Selection and Labeling
-
Container Choice: The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container with a secure, tight-fitting lid is a standard and effective choice.
-
Mandatory Labeling: Proper labeling is a strict EPA and OSHA requirement.[12][15] The label must clearly display:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" .[5]
-
A clear description of the contents (e.g., "Solid Waste," "Aqueous Solution").
-
An indication of the hazards (e.g., "Toxic," "Irritant") using GHS pictograms or other standard conventions.[12]
-
The date of waste generation (the date the first drop of waste enters the container).
-
Step 4: On-Site Accumulation and Storage
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs, which are located at or near the point of generation.[12][13]
-
Storage Conditions: The sealed waste container must be stored in a designated SAA that is secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[1][5] The container should be kept closed at all times except when adding waste.
Step 5: Arranging for Final Disposal
-
Authorized Personnel: Do not attempt to dispose of the chemical waste yourself. The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or direct contact with the EHS office.
Step 6: Decontamination of Empty Containers Empty containers that once held the pure chemical must be properly decontaminated before they can be disposed of as non-hazardous waste.[5]
-
Triple-Rinse Protocol:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect the first rinsate as hazardous waste in your designated this compound waste container.[5]
-
Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.[5] Consult your CHP or EHS department.
-
After thorough rinsing, deface the original label and puncture the container to prevent reuse before disposing of it according to institutional guidelines for decontaminated labware.[1][5]
-
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum up the spilled solid. Avoid generating dust .[1] If sweeping, it is advisable to first dampen the material with water to prevent it from becoming airborne.[1]
-
Use a vacuum cleaner fitted with a HEPA filter.[1]
-
Place all contaminated materials into your labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert personnel and contact your institution's EHS or emergency response team.[1]
-
Prevent entry into the affected area.
-
Provide responders with the location and nature of the hazard.
-
Section 5: Visualizing the Disposal Workflow
To ensure clarity, the logical flow from waste generation to final disposal is illustrated below. This decision-making process is a critical component of a self-validating safety protocol.
Caption: Decision workflow for compliant waste management.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of modern laboratory operations. By internalizing the principles of hazard assessment, regulatory compliance, and procedural diligence, you not only protect yourself and your colleagues but also uphold the highest standards of scientific responsibility. This guide serves as a foundational resource, but it must be used in conjunction with your institution-specific Chemical Hygiene Plan and the direct guidance of your EHS department.
References
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Mastering the Safe Handling of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid: A Guide for Laboratory Professionals
In the dynamic landscape of drug discovery and development, the ability to handle novel chemical entities with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment.
Immediate Hazard Assessment: An Analog-Based Approach
Given its structure, this compound is anticipated to exhibit hazards associated with both benzimidazole and thioglycolic acid derivatives. Data from related compounds suggest the following potential hazards:
-
Skin and Eye Irritation: Many benzimidazole derivatives are known to cause skin and eye irritation.[1][2][3][4]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern with related compounds, making ingestion and inhalation key routes of potential exposure to avoid.[2][3][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3][4]
Therefore, it is crucial to handle this compound with the assumption that it is hazardous and to implement stringent safety measures to minimize exposure.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Should be chemical splash goggles that provide a complete seal around the eyes to protect against dust, splashes, and vapors.[5][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is advisable to double-glove, especially during procedures with a higher risk of contamination.[1][8] Gloves should be inspected before use and changed immediately if contaminated or damaged.[6] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing.[5][9] For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[1][7] |
| Respiratory Protection | Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] If there is a potential for aerosol or dust generation outside of a fume hood, a NIOSH-approved N95 or higher particulate respirator should be used.[1][9] |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow outlines the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare a spill kit appropriate for chemical spills.
-
-
Handling:
-
Don the appropriate PPE before entering the designated work area.
-
Perform all manipulations that may generate dust or aerosols, such as weighing and transferring the solid compound, inside a chemical fume hood.
-
Use tools and equipment that are compatible with the chemical.
-
Avoid direct contact with the compound.
-
-
Post-Handling and Cleanup:
-
After handling, decontaminate all surfaces and equipment using a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation:
-
All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[5][9]
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.[5]
-
-
Final Disposal:
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring the integrity of their research and the safety of their laboratory environment.
References
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Labor
- Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole. Benchchem.
- Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide. Benchchem.
- 2-Benzimidazolepropionic acid Safety D
- Thioglycolic Acid Safety D
- Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- 1h-Benzimidazole-2-propanoic acid, ethyl ester Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
